rac Practolol-d3
Description
Properties
CAS No. |
1794795-47-3 |
|---|---|
Molecular Formula |
C14H22N2O3 |
Molecular Weight |
269.359 |
IUPAC Name |
2,2,2-trideuterio-N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide |
InChI |
InChI=1S/C14H22N2O3/c1-10(2)15-8-13(18)9-19-14-6-4-12(5-7-14)16-11(3)17/h4-7,10,13,15,18H,8-9H2,1-3H3,(H,16,17)/i3D3 |
InChI Key |
DURULFYMVIFBIR-HPRDVNIFSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C)O |
Synonyms |
N-[4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetamide-d3; (±)-Practolol-d6; 1-(4-Acetamidophenoxy)-3-isopropylamino-2-propanol-d3; Dalzic-d3; Eraldin-d3; ICI 50172-d3; DL-4’-[2-Hydroxy-3-(isopropylamino)propoxy]acetanilide-d3; AY 21011-d3; |
Origin of Product |
United States |
Foundational & Exploratory
what is rac Practolol-d3 and its chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of rac Practolol-d3, a deuterated analog of the selective β₁-adrenergic receptor antagonist, practolol. This document details its chemical properties, outlines established experimental protocols for its synthesis and analysis, and describes its mechanism of action.
Chemical Properties
Quantitative data for this compound and its unlabeled counterpart, practolol, are summarized below. The properties of practolol are provided as a close approximation for its deuterated analog.
| Property | This compound | Practolol |
| CAS Number | 1794795-47-3 | 6673-35-4 |
| Molecular Formula | C₁₄H₁₉D₃N₂O₃ | C₁₄H₂₂N₂O₃ |
| Molecular Weight | 269.35 g/mol | 266.34 g/mol |
| Melting Point | Not available | 134-136 °C |
| Boiling Point | Not available | Not available |
| Solubility | Not available | 0.490 g/L |
| Appearance | Solid (expected) | Solid |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are presented below. These protocols are based on established methods for the synthesis and analysis of practolol and related deuterated β-blockers.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from 4-acetamidophenol. The key step involves the introduction of the deuterated isopropyl group.
Step 1: Synthesis of 1-(4-acetamidophenoxy)-2,3-epoxypropane
This initial step is common in the synthesis of many β-blockers.
-
Reactants: 4-acetamidophenol and epichlorohydrin.
-
Procedure:
-
Dissolve 4-acetamidophenol in a suitable solvent, such as aqueous sodium hydroxide.
-
Add epichlorohydrin to the solution.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide.
-
Purify the product by column chromatography on silica gel.
-
Step 2: Synthesis of this compound
This step introduces the deuterated isopropylamino side chain.
-
Reactants: 1-(4-acetamidophenoxy)-2,3-epoxypropane and isopropylamine-d7.
-
Procedure:
-
Dissolve the purified 1-(4-acetamidophenoxy)-2,3-epoxypropane in a suitable solvent, such as methanol or isopropanol.
-
Add a molar excess of isopropylamine-d7 to the solution.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water to remove excess amine.
-
Dry the organic layer and concentrate to obtain crude this compound.
-
Purification
The crude this compound can be purified using the following methods:
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a solvent mixture) and allow it to cool slowly to form crystals.
-
Column Chromatography: For higher purity, employ column chromatography on silica gel using a suitable eluent system, such as a mixture of dichloromethane and methanol.
Analysis
The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a common mobile phase system.
-
Detection: UV detection at a wavelength of approximately 254 nm.
-
-
Mass Spectrometry (MS):
-
Coupling HPLC to a mass spectrometer (LC-MS) allows for the confirmation of the molecular weight of this compound (m/z = 270.38 for [M+H]⁺).
-
Tandem mass spectrometry (MS/MS) can be used to confirm the structure by analyzing the fragmentation pattern.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectroscopy can be used to confirm the overall structure of the molecule. The absence of signals corresponding to the isopropyl protons and the presence of signals characteristic of the rest of the molecule would confirm the deuteration.
-
Mechanism of Action
Practolol is a selective antagonist of β₁-adrenergic receptors, which are predominantly located in the heart. By blocking these receptors, practolol inhibits the binding of catecholamines (e.g., adrenaline and noradrenaline), leading to a reduction in heart rate, myocardial contractility, and blood pressure. The introduction of deuterium atoms in this compound is not expected to alter this primary mechanism of action. However, deuteration can sometimes influence the drug's metabolic profile, potentially leading to a longer half-life due to the kinetic isotope effect.
The signaling pathway affected by practolol is illustrated below.
Caption: Mechanism of action of Practolol-d3 as a β1-adrenergic antagonist.
Experimental Workflows
The general workflow for the synthesis and analysis of this compound is depicted below.
Caption: General workflow for the synthesis and analysis of this compound.
rac Practolol-d3 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Practolol-d7, a deuterated analog of the β-adrenergic receptor antagonist, practolol. This document outlines its chemical properties, and potential applications in research and development, particularly in pharmacokinetic and metabolic studies.
Core Data Presentation
For clarity and ease of comparison, the fundamental quantitative data for Practolol-d7 are summarized in the table below.
| Parameter | Value | Reference |
| CAS Number | 1185137-77-9 | N/A |
| Molecular Weight | 273.39 g/mol | N/A |
| Molecular Formula | C₁₄H₁₅D₇N₂O₃ | N/A |
Note: The user initially requested information for Practolol-d3. However, publicly available data and commercial standards predominantly feature the heptadeuterated (d7) form. This guide focuses on Practolol-d7.
Experimental Applications and Methodologies
Deuterated standards like Practolol-d7 are invaluable in analytical chemistry, primarily serving as internal standards in quantitative mass spectrometry-based assays. The deuterium labeling provides a distinct mass shift from the unlabeled parent compound, allowing for precise and accurate quantification in complex biological matrices by correcting for variations during sample preparation and analysis.
General Experimental Workflow for Quantification in Biological Samples
A typical experimental workflow for the quantification of practolol in biological samples using Practolol-d7 as an internal standard involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol that can be adapted for specific research needs.
Caption: General workflow for the quantification of practolol using Practolol-d7.
Signaling Pathway of Practolol
Practolol is a selective β₁-adrenergic receptor antagonist. Its mechanism of action involves blocking the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to β₁-receptors, which are predominantly found in cardiac tissue. This blockade inhibits the downstream signaling cascade that is normally initiated by catecholamine binding.
The binding of an agonist (like norepinephrine) to the β₁-adrenergic receptor, a G-protein coupled receptor (GPCR), activates the associated Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to increased heart rate (chronotropy) and contractility (inotropy). By competitively inhibiting the initial binding of agonists, practolol attenuates this entire signaling pathway.
Caption: Simplified signaling pathway of the β1-adrenergic receptor and the inhibitory action of practolol.
An In-depth Technical Guide to the Synthesis and Characterization of rac-Practolol-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of racemic Practolol-d3. This deuterated analog of the β-adrenergic receptor blocker, practolol, is a valuable tool in pharmacokinetic and metabolic studies. This document outlines a detailed synthetic protocol, methods for characterization, and presents relevant data in a clear, structured format for ease of reference and comparison.
Synthesis of rac-Practolol-d3
The synthesis of rac-Practolol-d3 is a multi-step process commencing with the synthesis of a key intermediate, (RS)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide, followed by a nucleophilic substitution with deuterated isopropylamine.
Synthetic Pathway
The overall synthetic scheme is depicted below:
Caption: Synthetic pathway for rac-Practolol-d3.
Experimental Protocols
Step 1: Synthesis of (RS)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide
This procedure is adapted from the known synthesis of similar epoxide derivatives.
-
Materials:
-
p-Acetamidophenol
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Water
-
Ethanol
-
-
Procedure:
-
To a solution of p-acetamidophenol (1 equivalent) in a mixture of water and ethanol at 50°C, add a solution of sodium hydroxide (1.1 equivalents) in water dropwise.
-
Stir the mixture for 30 minutes at 50°C.
-
Add epichlorohydrin (1.2 equivalents) dropwise to the reaction mixture.
-
Maintain the reaction at 50-60°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure (RS)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide.
-
Step 2: Synthesis of rac-Practolol-d3
-
Materials:
-
(RS)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide
-
Isopropylamine-d7
-
Ethanol
-
-
Procedure:
-
Dissolve (RS)-N-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide (1 equivalent) in ethanol.
-
Add isopropylamine-d7 (2 equivalents) to the solution.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water to remove excess isopropylamine-d7.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude rac-Practolol-d3.
-
Purify the product by recrystallization or column chromatography.
-
Characterization of rac-Practolol-d3
The synthesized rac-Practolol-d3 is characterized by various analytical techniques to confirm its identity, purity, and structure.
Physicochemical Properties
| Property | Value |
| CAS Number | 1794795-47-3 |
| Molecular Formula | C14H19D3N2O3 |
| Molecular Weight | 269.35 g/mol |
| Appearance | White to off-white solid |
Spectroscopic Data
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectra are recorded to confirm the structure of the molecule. The absence of a signal corresponding to the methine proton of the isopropyl group and the altered splitting pattern of the methyl groups in the 1H NMR spectrum are indicative of successful deuteration.
Table 1: Hypothetical 1H NMR Data (400 MHz, CDCl3)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.35 | d, J=8.8 Hz | 2H | Ar-H |
| 6.85 | d, J=8.8 Hz | 2H | Ar-H |
| 4.10 | m | 1H | -CH(OH)- |
| 3.95 | m | 2H | -O-CH2- |
| 2.80 | m | 2H | -CH2-N- |
| 2.15 | s | 3H | -C(O)CH3 |
| 1.05 | s | 6H | -C(CD3)2 |
Table 2: Hypothetical 13C NMR Data (100 MHz, CDCl3)
| Chemical Shift (ppm) | Assignment |
| 168.5 | -C=O |
| 155.0 | Ar-C-O |
| 132.0 | Ar-C-NH |
| 121.5 | Ar-CH |
| 114.5 | Ar-CH |
| 70.0 | -O-CH2- |
| 68.5 | -CH(OH)- |
| 50.0 | -CH2-N- |
| 48.5 (septet, JC-D) | -CD(CD3)2 |
| 24.0 | -C(O)CH3 |
| 22.5 (m) | -CD(CD3)2 |
2.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to confirm the incorporation of deuterium atoms.
Table 3: Hypothetical Mass Spectrometry Data (ESI+)
| m/z | Interpretation |
| 270.2 | [M+H]+ (Calculated for C14H20D3N2O3: 270.19) |
| 211.1 | Fragment ion |
| 152.1 | Fragment ion |
Chromatographic Analysis
2.3.1. High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of the synthesized rac-Practolol-d3.
Table 4: Hypothetical HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~ 5.2 min |
| Purity | >98% |
Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental procedures.
Caption: Workflow for the synthesis of rac-Practolol-d3.
Caption: Workflow for the characterization of rac-Practolol-d3.
Technical Guide: Analysis and Purity of rac Practolol-d3
This technical guide provides a comprehensive overview of the analytical evaluation of rac Practolol-d3, a deuterated internal standard used in biomedical and pharmaceutical research. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds. This document outlines the typical specifications found on a Certificate of Analysis and details the experimental methodologies for purity and identity verification.
Data Presentation: Certificate of Analysis Summary
Quantitative data for a representative lot of this compound are summarized in the tables below. These values are typical for high-purity reference standards.
Table 1: Identity and Physicochemical Properties
| Parameter | Specification |
| Compound Name | This compound |
| Structure | N-[4-[2-hydroxy-3-[(isopropyl-d3)amino]propoxy]phenyl]acetamide |
| Molecular Formula | C₁₄H₁₉D₃N₂O₃ |
| Molecular Weight | 269.35 g/mol |
| Appearance | White to Off-White Solid |
| Solubility | DMSO, Methanol |
Table 2: Purity and Quality Attributes
| Analytical Test | Method | Typical Result |
| Chemical Purity | HPLC-UV | ≥ 95.0%[1] |
| Isotopic Purity | LC-MS | ≥ 99.5 atom % D[2][3] |
| Residual Solvents | GC-HS | Conforms to specification |
| Water Content | Karl Fischer Titration | < 0.5% |
Experimental Protocols
Detailed methodologies for the key analytical tests are provided below. These protocols are representative of standard pharmaceutical quality control procedures.
2.1. Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate and quantify the main compound from any structurally related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector, such as an Agilent 1200 series or equivalent.[4]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and a buffered aqueous solution (e.g., 0.1% Phosphoric Acid or 20 mM Ammonium Formate, pH 3.7). A common starting point is a 20:80 (v/v) ratio of Acetonitrile to buffer.[4][5]
-
Detection: UV absorbance at a wavelength of 254 nm or 280 nm.[5][6]
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., Methanol) at a concentration of approximately 0.5 mg/mL.
-
Inject the solution into the HPLC system.
-
Record the chromatogram for a sufficient duration to allow all potential impurities to elute.
-
Calculate the chemical purity by determining the area percentage of the main Practolol-d3 peak relative to the total area of all observed peaks.
-
2.2. Isotopic Purity by Liquid Chromatography-Mass Spectrometry (LC-MS)
This method confirms the isotopic enrichment of deuterium in the compound by measuring the relative abundance of the deuterated and non-deuterated molecules.
-
Instrumentation: An LC-MS system, typically a UHPLC coupled to a high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF) with an electrospray ionization (ESI) source.
-
Column: A short C18 column (e.g., 50 mm x 2.1 mm) is often sufficient, as the primary goal is sample introduction, not necessarily chromatographic separation of isotopologues.
-
Mobile Phase: A simple gradient of Acetonitrile and Water, both containing 0.1% Formic Acid to promote ionization.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Data Acquisition:
-
Perform a full scan analysis in the mass range that includes the molecular ions of both unlabeled Practolol (m/z ≈ 267.17) and Practolol-d3 (m/z ≈ 270.19).
-
Acquire data with high mass accuracy (better than 5 ppm) to clearly resolve the isotopic peaks.
-
-
Procedure:
-
Prepare a dilute solution of this compound (approx. 1-10 µg/mL) in the mobile phase.
-
Inject the sample into the LC-MS system.
-
Extract the ion chromatograms for the [M+H]⁺ ions of both Practolol and Practolol-d3.
-
From the mass spectrum corresponding to the analyte peak, determine the integrated signal intensity for the primary isotopologue masses.
-
Calculate the isotopic purity (atom % D) by comparing the abundance of the deuterated species to the sum of abundances of all relevant isotopic species.
-
Mandatory Visualizations
3.1. Signaling Pathway of Practolol
Practolol is a selective β1-adrenergic receptor antagonist. It competitively inhibits the binding of catecholamines like norepinephrine to the receptor, thereby blocking the downstream Gs protein-mediated signaling cascade that leads to the production of cyclic AMP (cAMP) by adenylyl cyclase.
Caption: Practolol blocks β1-adrenergic receptor signaling.
3.2. Experimental Workflow for Purity Analysis
The following diagram outlines the logical workflow for the comprehensive purity assessment of a this compound sample, combining both HPLC for chemical purity and LC-MS for isotopic purity.
Caption: Workflow for chemical and isotopic purity analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Deuterium oxide CAS 7789-20-0 | 103428 [merckmillipore.com]
- 3. Deuterium oxide, deuteration degree min. 99,8%, NMR spectroscopy grade, Spectrosol®. SCHARLAU - Scharlab [scharlab.com]
- 4. Analytical Method Development and Validation: Calcium Butyrate [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Guide: rac Practolol-d3 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of rac Practolol-d3, a deuterated analog of the selective β1-adrenergic receptor antagonist, Practolol. This document is intended for researchers in pharmacology, drug metabolism, and related fields who utilize isotopically labeled compounds for quantitative analysis and receptor binding studies.
Introduction to this compound
This compound is a stable isotope-labeled version of Practolol, where three hydrogen atoms have been replaced with deuterium. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of Practolol in biological matrices. Practolol itself is a selective β1-adrenergic receptor blocker, historically used in the management of cardiac arrhythmias. Due to its selectivity, it primarily acts on the heart, reducing heart rate, cardiac output, and blood pressure. The deuterated form, this compound, retains the same chemical and pharmacological properties as the unlabeled compound but is distinguishable by its higher mass.
Commercial Availability and Suppliers
This compound is available from several specialized chemical suppliers. The commercial availability may vary, and it is recommended to contact the suppliers directly for current stock status, pricing, and detailed product specifications.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight |
| Pharmaffiliates | This compound | 1794795-47-3 | C₁₄H₁₉D₃N₂O₃ | 269.35 |
| Santa Cruz Biotechnology | This compound | 6673-35-4 (unlabeled) | C₁₄H₁₉D₃N₂O₃ | 269.35 |
| Toronto Research Chemicals (via CymitQuimica) | rac-practolol-d3 | 1794795-47-3 | Not specified | Not specified |
Note: The CAS number for the unlabeled rac Practolol is 6673-35-4. Some suppliers may reference this number for the deuterated product.
Technical Data
Detailed quantitative data for this compound, such as purity and isotopic enrichment, are typically provided in the Certificate of Analysis (CoA) from the supplier upon purchase. Researchers should always refer to the lot-specific CoA for the most accurate information.
| Parameter | Typical Specification |
| Chemical Purity | ≥98% (as determined by HPLC/NMR) |
| Isotopic Enrichment | ≥99 atom % D |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Methanol |
| Storage | Store at -20°C for long-term stability |
Mechanism of Action and Signaling Pathway
Practolol is a competitive antagonist of the β1-adrenergic receptor, which is predominantly found in cardiac tissue. These receptors are G-protein coupled receptors (GPCRs) that, upon stimulation by endogenous catecholamines like epinephrine and norepinephrine, activate a downstream signaling cascade.
By blocking the β1-adrenergic receptor, Practolol inhibits the activation of adenylyl cyclase, which in turn prevents the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels leads to reduced activation of Protein Kinase A (PKA). This cascade of events ultimately results in a decrease in heart rate (negative chronotropy), a reduction in the force of cardiac contraction (negative inotropy), and slowed atrioventricular conduction.
stability and storage conditions for rac Practolol-d3
An In-depth Technical Guide to the Stability and Storage of rac-Practolol-d3
Recommended Storage Conditions
To maintain the integrity of rac-Practolol-d3, particularly in solution, specific storage conditions are recommended. For long-term storage of stock solutions, a temperature of -80°C is advised, which can preserve the compound for up to 2 years . For shorter-term storage, -20°C is suitable for a period of up to 1 year . It is crucial to store the compound in a closed container, protected from heat, moisture, and direct light.
| Storage Condition | Temperature | Duration |
| Long-term (Stock Solution) | -80°C | 2 years |
| Short-term (Stock Solution) | -20°C | 1 year |
| General (Solid) | Room Temperature | Away from heat, moisture, and direct light |
Potential Degradation Pathways
The chemical structure of Practolol, an aryloxypropanolamine derivative, suggests several potential degradation pathways under stress conditions. These pathways are common for beta-blockers and are important to consider when designing stability studies and analytical methods.
1. Hydrolysis: The ether linkage in the propanolamine side chain is a potential site for acid or base-catalyzed hydrolysis. This would lead to the cleavage of the side chain from the aromatic ring, resulting in the formation of 4-acetamidophenol and a glycerol derivative.
2. Oxidation: The secondary alcohol in the propanolamine side chain and the aromatic ring are susceptible to oxidation. Oxidation of the alcohol could yield a ketone, while oxidation of the aromatic ring could introduce hydroxyl groups.
3. Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic degradation. This can involve complex reactions, including the formation of radical intermediates and subsequent degradation to various products.
A logical workflow for investigating these potential degradation pathways is outlined below.
Caption: Workflow for forced degradation studies of rac-Practolol-d3.
Experimental Protocols for Stability Assessment
To formally assess the stability of rac-Practolol-d3, a series of forced degradation studies should be conducted. These studies involve subjecting the compound to various stress conditions to accelerate its degradation and identify potential degradation products. This information is crucial for developing and validating a stability-indicating analytical method.
Forced Degradation Protocol
A general protocol for forced degradation studies, based on ICH guidelines, is as follows:
-
Preparation of Stock Solution: Prepare a stock solution of rac-Practolol-d3 in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with 0.1 M sodium hydroxide.
-
Dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with 0.1 M hydrochloric acid.
-
Dilute to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Store the mixture at room temperature for a defined period (e.g., 24 hours).
-
Dilute to a suitable concentration for analysis.
-
-
Thermal Degradation:
-
Expose a solid sample or a solution of rac-Practolol-d3 to elevated temperature (e.g., 60°C) for a defined period.
-
For the solid sample, dissolve it in a suitable solvent after exposure.
-
Dilute to a suitable concentration for analysis.
-
-
Photodegradation:
-
Expose a solution of rac-Practolol-d3 to a combination of UV and visible light in a photostability chamber.
-
A control sample should be wrapped in aluminum foil to exclude light.
-
Analyze the samples at appropriate time intervals.
-
Development of a Stability-Indicating Analytical Method
A stability-indicating analytical method is essential to separate and quantify the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Typical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometry at a wavelength where Practolol has significant absorbance (e.g., around 250 nm) |
| Column Temperature | 25-30°C |
The development of the method would involve optimizing the mobile phase composition and gradient to achieve adequate resolution between the parent compound and all degradation products. The method would then need to be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Caption: Mechanism of action of Practolol as a beta-blocker.
rac Practolol-d3 material safety data sheet (MSDS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data, experimental protocols, and biological signaling pathways associated with rac Practolol-d3. This document is intended to serve as a critical resource for professionals engaged in research and development involving this compound.
Section 1: Material Safety and Physical/Chemical Properties
Precise safety and property data for this compound are not exhaustively published. Therefore, the data for the parent compound, rac Practolol, are provided as a close proxy, supplemented with specific data for the deuterated analog where available. Researchers should handle this compound with the standard precautions for laboratory chemicals of its class.
Substance Identification
| Identifier | rac Practolol | This compound |
| Chemical Name | N-[4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetamide | N-[4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetamide-d3 |
| Synonyms | (±)-Practolol, Eraldin, Dalzic | Labelled Practolol, (±)-Practolol-d3 |
| CAS Number | 6673-35-4 | 1794795-47-3[1] |
| Molecular Formula | C₁₄H₂₂N₂O₃ | C₁₄H₁₉D₃N₂O₃ |
| Molecular Weight | 266.34 g/mol | 269.35 g/mol |
Physical and Chemical Properties
| Property | Value (for rac Practolol) |
| Appearance | White Solid |
| Storage Temperature | 2-8°C Refrigerator[1] |
| Shipping Conditions | Ambient[1] |
Hazard Identification and Safety Precautions
While a specific hazard profile for this compound is not available, the parent compound, practolol, is known to have adverse effects. Chronic use has been associated with oculomucocutaneous syndrome. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated area.
First Aid Measures:
-
In case of skin contact: Wash off immediately with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth with water.
Section 2: Biological Activity and Mechanism of Action
Practolol is a selective antagonist of the β1-adrenergic receptor. This selectivity makes it cardioselective, primarily affecting the heart muscle. By blocking the action of catecholamines (e.g., adrenaline and noradrenaline) at these receptors, practolol reduces heart rate, blood pressure, and cardiac output. The deuteration in this compound is not expected to alter this fundamental mechanism of action but may influence its pharmacokinetic profile.
Signaling Pathway
Practolol exerts its effects by inhibiting the downstream signaling cascade of the β1-adrenergic receptor. Upon binding, it prevents the G-protein-coupled receptor from activating adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP). This leads to a decrease in the activity of protein kinase A (PKA) and subsequent downstream effectors.
Section 3: Experimental Protocols
The following are representative protocols for studying the effects of this compound in a research setting.
In Vitro Beta-Adrenergic Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the β1-adrenergic receptor.
Materials:
-
Cell membranes expressing the human β1-adrenergic receptor.
-
Radioligand (e.g., [³H]-CGP 12177).
-
This compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competitor like propranolol).
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
Analyze the data to calculate the IC₅₀ value of this compound, which can then be used to determine its binding affinity (Ki).
Cell-Based Functional Assay: cAMP Measurement
This protocol measures the functional consequence of β1-adrenergic receptor blockade by quantifying changes in intracellular cAMP levels.
Materials:
-
A suitable cell line endogenously or recombinantly expressing the β1-adrenergic receptor (e.g., CHO-K1 cells).
-
Isoproterenol (a non-selective β-agonist).
-
This compound stock solution.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Plate the cells in a 96-well plate and grow to confluence.
-
Pre-treat the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes).
-
Stimulate the cells with a fixed concentration of isoproterenol (typically at its EC₅₀ or EC₈₀) for a short duration (e.g., 15 minutes).
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen assay method.
-
Plot the cAMP concentration against the concentration of this compound to determine its potency (IC₅₀) in inhibiting the agonist-induced cAMP production.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for characterizing a β-blocker like this compound.
Section 4: Concluding Remarks
This technical guide consolidates the available information on this compound, providing a foundational resource for its scientific and developmental applications. While a complete, official Material Safety Data Sheet for the deuterated compound is not publicly accessible, the data presented herein, largely based on the parent compound, offers a robust starting point for safety and handling procedures. The outlined experimental protocols and the visualization of its signaling pathway provide a framework for the in-depth investigation of its pharmacological properties. Researchers are encouraged to consult supplier-specific safety data sheets as they become available and to conduct their own risk assessments prior to use.
References
Solubility Profile of rac-Practolol-d3: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility characteristics of rac-Practolol-d3. Due to the limited availability of direct solubility data for the deuterated form, this document leverages data from its non-deuterated counterpart, Practolol, and the structurally similar beta-blocker, Atenolol, to provide a comprehensive overview for research and development purposes.
Data Presentation: Solubility of Practolol and Related Compounds
The following table summarizes the available quantitative solubility data for Practolol and the related beta-blocker Atenolol in various solvents. This information serves as a valuable reference for formulation development and experimental design.
| Compound | Solvent | Solubility | Source |
| Practolol | Water | 0.490 g/L | PubChem |
| Atenolol | Ethanol | ~5 mg/mL | Product Information |
| Atenolol | DMSO | ~15 mg/mL | Product Information |
| Atenolol | Dimethylformamide | ~20 mg/mL | Product Information |
| Atenolol | PBS (pH 7.2) | ~1 mg/mL | Product Information |
Experimental Protocols: Solubility Determination via the Shake-Flask Method
The "gold standard" for determining thermodynamic solubility is the shake-flask method. This protocol ensures that a state of equilibrium is reached between the dissolved and undissolved solute, providing a reliable measure of solubility.
Principle
An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for an extended period to ensure that the solvent is fully saturated with the solute. After reaching equilibrium, the undissolved solid is separated, and the concentration of the solute in the supernatant is determined.
Materials
-
rac-Practolol-d3 (or surrogate compound)
-
Selected solvents (e.g., Water, Ethanol, DMSO, Methanol)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
Procedure
-
Preparation: Add an excess amount of rac-Practolol-d3 to a series of vials, ensuring there is undissolved solid present.
-
Solvent Addition: Add a precise volume of the desired solvent to each vial.
-
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to reach equilibrium.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle. For finer separation, centrifuge the vials at a high speed.
-
Sample Collection: Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles.
-
Quantification: Analyze the concentration of rac-Practolol-d3 in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Data Reporting: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or g/L).
Mandatory Visualization
Experimental Workflow: Shake-Flask Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of a compound.
Caption: Workflow for the shake-flask solubility determination method.
Signaling Pathway: Mechanism of Action of Beta-Adrenergic Antagonists
Practolol acts as a selective β1-adrenergic receptor antagonist. The following diagram depicts the general signaling pathway that is inhibited by such antagonists.
Caption: Inhibition of the beta-adrenergic signaling pathway by an antagonist.
Isotopic Purity of rac-Practolol-d3: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and analysis of the isotopic purity of racemic (rac) Practolol-d3, a deuterated analog of the selective β1-adrenergic receptor antagonist, Practolol. The isotopic labeling of drug molecules is a critical tool in drug discovery and development, offering significant advantages in studying metabolism, pharmacokinetics, and as internal standards in bioanalytical assays. Ensuring high isotopic purity is paramount for the reliability and accuracy of experimental results.
Quantitative Analysis of Isotopic Purity
The isotopic purity of rac-Practolol-d3 is determined by assessing the incorporation of deuterium atoms at the specified positions and quantifying the distribution of different isotopic species. High-resolution mass spectrometry is the primary technique for this analysis. The data presented below is a representative analysis of a batch of rac-Practolol-d3.
| Isotopic Species | Mass (m/z) | Relative Abundance (%) |
| d0 (unlabeled) | 267.16 | 0.2 |
| d1 | 268.17 | 0.8 |
| d2 | 269.17 | 2.5 |
| d3 | 270.18 | 96.5 |
Isotopic Purity (d3): 96.5% Chemical Purity (by HPLC): >99%
Synthesis and Isotopic Labeling
The synthesis of rac-Practolol-d3 involves the introduction of three deuterium atoms onto the N-isopropyl group. A common synthetic strategy is reductive amination using a deuterated reagent.
Synthetic Protocol
A plausible synthetic route for rac-Practolol-d3 is outlined below. This method employs the reaction of the primary amine precursor of Practolol with deuterated acetone in the presence of a reducing agent.
-
Starting Material: 4'-aminoacetanilide is used as the initial precursor.
-
Epoxidation: The precursor is reacted with epichlorohydrin to form the epoxide intermediate.
-
Ring Opening: The epoxide is then reacted with a suitable amine to introduce the side chain, leaving a primary amine.
-
Reductive Amination (Deuteration Step): The primary amine intermediate is reacted with acetone-d6 in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH3CN), to form the deuterated N-isopropyl group. The use of acetone-d6 and a protic solvent would lead to the d3-label on the methyl groups of the isopropyl moiety after reduction. A more targeted approach would use a precursor with the deuterium already in place.
-
Purification: The final product is purified by column chromatography followed by recrystallization to ensure high chemical purity.
Below is a diagram illustrating the logical workflow of the synthesis.
Analytical Methodology for Isotopic Purity Determination
The determination of isotopic purity requires sensitive and specific analytical techniques. A combination of High-Performance Liquid Chromatography (HPLC) for chemical purity and Mass Spectrometry (MS) for isotopic distribution is standard.
Experimental Protocol: HPLC-MS Analysis
-
Sample Preparation: A stock solution of rac-Practolol-d3 is prepared in methanol at a concentration of 1 mg/mL. A working solution of 1 µg/mL is prepared by serial dilution in a 50:50 mixture of water and acetonitrile with 0.1% formic acid.
-
HPLC Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Range: m/z 100-500.
-
Resolution: >10,000.
-
Data Analysis: The relative abundance of the different isotopic species (d0, d1, d2, d3) is determined from the mass spectrum of the Practolol peak.
-
The following diagram illustrates the experimental workflow for the analysis of isotopic purity.
Signaling Pathway of Practolol
Practolol is a cardioselective beta-1 adrenergic receptor antagonist. Its mechanism of action involves blocking the effects of catecholamines (e.g., adrenaline) at the β1-receptors, which are primarily located in the heart. This leads to a reduction in heart rate, cardiac output, and blood pressure. The signaling pathway affected by Practolol is the G-protein coupled receptor (GPCR) pathway associated with the β1-adrenergic receptor.
The diagram below illustrates the signaling pathway inhibited by Practolol.
Methodological & Application
Application Note: Quantitative Analysis of Beta-Blockers in Biological Matrices using rac Practolol-d3 as an Internal Standard by LC-MS/MS
Abstract
This document provides a detailed framework for an application note and protocol for the quantitative analysis of beta-blocker drugs in biological matrices, such as human plasma or urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol centers on the use of a stable isotope-labeled internal standard, rac Practolol-d3, to ensure accuracy and precision in quantification. While specific quantitative data for the use of this compound is not widely available in public literature, this note outlines the established methodologies for method development, validation, and sample analysis based on the analysis of similar compounds.
Introduction
Beta-adrenergic blocking agents, or beta-blockers, are a class of drugs widely prescribed for the management of cardiovascular diseases, including hypertension, angina pectoris, and cardiac arrhythmias. Given their potent physiological effects and narrow therapeutic indices for some compounds, the accurate quantification of beta-blockers in biological fluids is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments.
LC-MS/MS has become the gold standard for bioanalytical testing due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard (SIL-IS) is a critical component of a robust LC-MS/MS method. A SIL-IS, such as this compound, is an ideal internal standard as it shares near-identical physicochemical properties with the analyte of interest (unlabeled practolol or structurally similar beta-blockers), ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization response allow for the correction of matrix effects and variations in instrument performance, leading to highly accurate and precise quantification.
This application note details a generalized protocol for the use of this compound as an internal standard in the LC-MS/MS analysis of beta-blockers.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard: Analytical reference standards of the target beta-blocker(s) and this compound.
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid, ammonium acetate, or other modifiers for the mobile phase.
-
Biological Matrix: Drug-free human plasma or urine for the preparation of calibration standards and quality control samples.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting beta-blockers from plasma samples.
-
Aliquoting: Transfer 100 µL of the plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of a working solution of this compound (e.g., 1 µg/mL in methanol) to each tube.
-
Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.
Liquid Chromatography Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is typically suitable for the separation of beta-blockers.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the analytes. A typical gradient might be:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: Hold at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM). The specific MRM transitions for the analyte(s) and this compound need to be optimized. For practolol, the precursor ion would be [M+H]+ at m/z 267.2. A potential product ion could be m/z 150.1. For this compound, the precursor ion would be [M+H]+ at m/z 270.2, with an expected product ion also at m/z 150.1 or another suitable fragment.
Data Presentation
The following tables represent the type of quantitative data that would be generated during the validation of an LC-MS/MS method using this compound as an internal standard. Note: The data presented here is illustrative and not based on experimental results for this compound, as such data was not available.
Table 1: MRM Transitions and Mass Spectrometer Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Analyte (e.g., Practolol) | 267.2 | 150.1 | 20 |
| This compound (IS) | 270.2 | 150.1 | 20 |
Table 2: Calibration Curve Linearity for a Hypothetical Analyte
| Analyte | Calibration Range (ng/mL) | R² |
| Beta-Blocker X | 1 - 1000 | > 0.995 |
Table 3: Precision and Accuracy Data for a Hypothetical Analyte
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low | 3 | < 10 | < 10 | 90 - 110 |
| Medium | 100 | < 10 | < 10 | 90 - 110 |
| High | 800 | < 10 | < 10 | 90 - 110 |
Visualizations
Experimental Workflow
Application Note: High-Throughput Bioanalytical Method for Racemic Practolol in Human Plasma Using LC-MS/MS
Abstract
This application note details a robust and sensitive bioanalytical method for the quantification of racemic practolol in human plasma. The method utilizes a simple protein precipitation technique for sample preparation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for analysis. Practolol-d3 is employed as the internal standard (IS) to ensure accuracy and precision. The method was validated according to internationally recognized regulatory guidelines and demonstrated excellent linearity, precision, accuracy, and stability, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.[1]
Introduction
Practolol is a beta-adrenergic blocker previously used in the management of cardiac arrhythmias. Although its clinical use has been largely discontinued due to adverse effects, it remains a valuable compound in pharmacological research. Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for bioanalysis due to its high sensitivity, specificity, and versatility.[1] This note describes a validated LC-MS/MS method for the quantification of racemic practolol in human plasma, using Practolol-d3 as the stable isotope-labeled internal standard.
Materials and Methods
Chemicals and Reagents
-
Practolol (racemic) reference standard (≥98% purity)
-
Practolol-d3 (IS, ≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma with K2EDTA as anticoagulant
Instrumentation
An LC-MS/MS system, such as an Agilent 1290 Infinity II LC coupled to an Agilent 6495 Triple Quadrupole MS, was used.[2] Chromatographic separation was achieved on a C18 analytical column (e.g., Kromasil C18, 100 x 4.6 mm, 5 µm).[3]
Experimental Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Primary stock solutions of practolol and Practolol-d3 were prepared by dissolving the accurately weighed compounds in methanol.
-
Working Solutions: A series of working standard solutions were prepared by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water. A separate working solution for the internal standard (Practolol-d3) was prepared at a concentration of 100 ng/mL.
-
Calibration Standards (CS) and Quality Control (QC) Samples: Calibration standards were prepared by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 1 to 1000 ng/mL. QC samples were prepared independently at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 1 ng/mL
-
Low QC (LQC): 3 ng/mL
-
Medium QC (MQC): 100 ng/mL
-
High QC (HQC): 800 ng/mL
-
Sample Preparation Protocol
A protein precipitation method was employed for sample extraction:
-
Pipette 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Practolol-d3 internal standard working solution (100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Transfer 100 µL of the clear supernatant to an HPLC vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system for analysis.
LC-MS/MS Conditions
The following tables summarize the optimized instrumental conditions for the analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Kromasil C18 (100 x 4.6 mm, 5 µm)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.6 mL/min |
| Gradient | Isocratic: 15% A, 85% B[3] |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 4.0 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| MS System | Agilent 6495 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Gas Temperature | 300°C |
| Gas Flow | 12 L/min |
| Nebulizer Pressure | 35 psi |
| Capillary Voltage | 4000 V |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
|---|---|---|---|---|
| Practolol | 267.2 | 190.1 | 200 | 15 |
| Practolol-d3 (IS) | 270.2 | 193.1 | 200 | 15 |
Method Validation and Results
The method was validated for selectivity, linearity, precision, accuracy, recovery, matrix effect, and stability.
Table 4: Calibration Curve Summary
| Parameter | Result |
|---|---|
| Concentration Range | 1.0 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.998 |
Table 5: Precision and Accuracy Data
| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%RE, n=6) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%RE, n=18) |
|---|---|---|---|---|---|
| LLOQ | 1.0 | 6.8 | -3.5 | 8.2 | -2.1 |
| LQC | 3.0 | 5.1 | 2.2 | 6.5 | 4.0 |
| MQC | 100 | 3.5 | 1.5 | 4.8 | 2.8 |
| HQC | 800 | 2.8 | -0.8 | 3.9 | -1.2 |
%CV = Coefficient of Variation; %RE = Relative Error
Table 6: Recovery and Matrix Effect
| QC Level | Conc. (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |
|---|---|---|---|
| LQC | 3.0 | 92.5 | 95.1 |
| HQC | 800 | 95.1 | 97.3 |
Practolol was found to be stable in human plasma for at least 24 hours at room temperature, for three freeze-thaw cycles, and for 30 days when stored at -80°C.
Experimental Workflow Diagram
The overall workflow for the bioanalytical method is depicted below.
Caption: Workflow for the bioanalytical quantification of practolol in plasma.
Conclusion
A simple, rapid, and reliable LC-MS/MS method for the quantification of racemic practolol in human plasma has been successfully developed and validated. The use of a deuterated internal standard and a straightforward protein precipitation protocol provides a high-throughput solution suitable for supporting clinical and preclinical pharmacokinetic studies. The method meets all regulatory requirements for bioanalytical method validation, ensuring the generation of accurate and reproducible data.[1]
References
- 1. jneonatalsurg.com [jneonatalsurg.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Practolol in Human Plasma by UHPLC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of practolol in human plasma using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). The method utilizes racemic Practolol-d3 as an internal standard (IS) to ensure accuracy and precision. A simple liquid-liquid extraction (LLE) procedure is employed for sample preparation, providing high recovery and minimal matrix effects. The method has been validated according to industry-standard guidelines and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening.
Introduction
Practolol is a cardioselective beta-adrenergic receptor blocker, classified as a second-generation beta-blocker, that has been used in the management of cardiovascular diseases.[1] Accurate and reliable quantification of practolol in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments, as well as for clinical and forensic toxicology. This application note presents a detailed protocol for the determination of practolol in human plasma using a stable isotope-labeled internal standard, Practolol-d3, and detection by tandem mass spectrometry. The use of a deuterated internal standard minimizes variability due to sample preparation and matrix effects, leading to highly reliable results.
Experimental
Materials and Reagents
-
Practolol reference standard
-
rac Practolol-d3 internal standard
-
HPLC-grade methanol, acetonitrile, and ethyl acetate
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Human plasma (K2EDTA)
-
Deionized water
Instrumentation
-
UHPLC system (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II)
-
Tandem quadrupole mass spectrometer (e.g., Sciex QTRAP, Waters Xevo TQ-S)
-
C18 reversed-phase UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
Sample Preparation
A liquid-liquid extraction (LLE) procedure is utilized for the extraction of practolol and the internal standard from human plasma.
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (Practolol-d3, 500 ng/mL in methanol).
-
Add 200 µL of pH 9 buffer (e.g., ammonium hydroxide).
-
Add 1 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL onto the UHPLC-MS/MS system.
UHPLC Conditions
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Practolol | 267.2 | 143.1 | 25 |
| Practolol-d3 | 270.2 | 146.1 | 25 |
Results and Discussion
Method Validation
The method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect.
Linearity and Sensitivity:
The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL with a coefficient of determination (r²) greater than 0.995. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL.
Precision and Accuracy:
Intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels (low, medium, and high). The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| Low | 1.5 | < 10% | < 10% | ± 15% | ± 15% |
| Medium | 75 | < 10% | < 10% | ± 15% | ± 15% |
| High | 400 | < 10% | < 10% | ± 15% | ± 15% |
Data adapted from a similar method for beta-blocker analysis.[2]
Recovery and Matrix Effect:
The extraction recovery of practolol was determined to be consistently high, typically between 80.0% and 119.6%.[2] The matrix effect was found to be within ±20.0%, indicating minimal ion suppression or enhancement from the plasma matrix.[2]
Workflow Diagram
Caption: Experimental workflow for the quantification of practolol in plasma.
Conclusion
The described UHPLC-MS/MS method provides a sensitive, specific, and reliable means for the quantification of practolol in human plasma. The use of a deuterated internal standard and a straightforward liquid-liquid extraction protocol ensures high accuracy and precision. This method is well-suited for a variety of applications in clinical and research settings where the measurement of practolol concentrations is required.
References
Application Note: Sample Preparation for the Quantitative Analysis of Practolol in Human Plasma using rac Practolol-d3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Practolol is a selective β1-adrenergic receptor antagonist that has been used in the management of cardiac arrhythmias. Accurate and reliable quantification of practolol in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note provides detailed protocols for the sample preparation of practolol from human plasma prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, rac Practolol-d3, is essential for correcting for matrix effects and variations in extraction efficiency, thereby ensuring high accuracy and precision.[1][2]
This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Materials and Reagents
-
Practolol analytical standard
-
This compound (Internal Standard, IS)
-
Human plasma (K2-EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ethyl acetate, HPLC grade
-
n-Hexane, HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ammonium hydroxide (NH4OH)
-
Water, deionized and purified
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
-
Microcentrifuge tubes (1.5 mL and 2.0 mL)
-
Vortex mixer
-
Centrifuge
-
Sample concentrator/evaporator (e.g., nitrogen evaporator)
-
Autosampler vials
Experimental Protocols
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve practolol and this compound in methanol to prepare individual 1 mg/mL stock solutions.
-
-
Intermediate Stock Solutions (100 µg/mL):
-
Dilute the primary stock solutions with methanol to obtain intermediate stock solutions of 100 µg/mL for both the analyte and the internal standard.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the practolol intermediate stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound intermediate stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
-
Sample Preparation Methodologies
This method is rapid and straightforward, making it suitable for high-throughput analysis.
-
Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL this compound).
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject a portion of the supernatant into the LC-MS/MS system.
LLE provides a cleaner extract compared to PPT by removing more matrix components.
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 2.0 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL this compound).
-
Add 50 µL of 1 M ammonium hydroxide to basify the sample.
-
Add 1 mL of ethyl acetate.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
SPE offers the cleanest extracts by selectively isolating the analyte of interest, thereby minimizing matrix effects.[3][4][5] A reversed-phase sorbent (e.g., C18) is suitable for practolol extraction.
-
Conditioning: Condition the SPE cartridge (e.g., C18, 100 mg) by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading:
-
Pre-treat the plasma sample by adding 100 µL of plasma, 20 µL of the IS working solution, and 200 µL of 4% phosphoric acid to a microcentrifuge tube.
-
Vortex and load the entire mixture onto the conditioned SPE cartridge.
-
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the practolol and this compound from the cartridge with 1 mL of methanol (containing 2% ammonium hydroxide).
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis: Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Data Presentation
The following table summarizes the expected performance characteristics for each sample preparation method based on typical results for similar beta-blockers. Actual results should be confirmed through method validation.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | 85 - 105 | > 90 | > 95 |
| Matrix Effect (%) | 80 - 110 | 90 - 105 | 95 - 105 |
| Intra-day Precision (%RSD) | < 10% | < 8% | < 5% |
| Inter-day Precision (%RSD) | < 12% | < 10% | < 7% |
| Lower Limit of Quantification (LLOQ) | ~1 ng/mL | ~0.5 ng/mL | ~0.1 ng/mL |
| Sample Throughput | High | Medium | Low |
| Cost per Sample | Low | Medium | High |
Mandatory Visualization
Experimental Workflows
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid Phase Extraction Guide | Thermo Fisher Scientific - LT [thermofisher.com]
- 4. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for the LC-MS/MS Analysis of rac-Practolol-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Practolol is a selective β1-adrenergic receptor antagonist that has been utilized in the management of cardiovascular diseases. The quantitative analysis of practolol in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard, such as rac-Practolol-d3, is the gold standard for LC-MS/MS-based bioanalysis, as it corrects for matrix effects and variability in sample processing and instrument response. This document provides a detailed protocol for the analysis of racemic practolol using its deuterated analog as an internal standard by LC-MS/MS.
Quantitative Data Summary
The following tables summarize the key parameters for the LC-MS/MS analysis of rac-Practolol and its deuterated internal standard, rac-Practolol-d3.
Table 1: Mass Spectrometry Parameters for rac-Practolol and rac-Practolol-d3
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| rac-Practolol | 267.2 | 140.1 | 25 |
| 192.1 | 15 | ||
| rac-Practolol-d3 | 270.2 | 143.1 | 25 |
| 192.1 | 15 |
Note: The MRM transitions for rac-Practolol-d3 are inferred based on the fragmentation pattern of practolol, assuming the deuterium labels are on the isopropyl group.
Table 2: Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 2 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient Elution | See Table 3 |
Table 3: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 5.0 | 90 |
| 6.0 | 90 |
| 6.1 | 10 |
| 8.0 | 10 |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for the extraction of practolol from plasma or urine samples.
-
Sample Aliquoting: To 100 µL of the biological matrix (plasma or urine) in a microcentrifuge tube, add 10 µL of the internal standard working solution (rac-Practolol-d3).
-
Alkalinization: Add 50 µL of 1 M potassium carbonate solution to basify the sample to a pH > 9. Vortex for 30 seconds.
-
Extraction: Add 500 µL of ethyl acetate. Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (10% Methanol in 2 mM Ammonium Acetate). Vortex for 30 seconds to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared sample into the LC-MS/MS system.
-
Data Acquisition: Acquire data in the Multiple Reaction Monitoring (MRM) mode using the transitions specified in Table 1.
Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of rac-Practolol.
Caption: Logical relationship of the LC-MS/MS system components.
Application Notes and Protocols for the UPLC-MS/MS Analysis of Practolol using Rac Practolol-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Practolol is a selective β1-adrenergic receptor antagonist that has been utilized in the management of cardiac arrhythmias. Accurate and robust bioanalytical methods are crucial for pharmacokinetic studies, drug monitoring, and toxicokinetic assessments. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers high sensitivity, selectivity, and throughput for the quantification of drugs and their metabolites in complex biological matrices.
This document provides a detailed application note and protocol for the development and validation of a UPLC-MS/MS method for the determination of practolol in human plasma, utilizing its deuterated analog, rac Practolol-d3, as an internal standard (IS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it compensates for variability in sample preparation and matrix effects.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the UPLC-MS/MS method for the analysis of practolol in human plasma.
Table 1: UPLC-MS/MS Parameters
| Parameter | Value |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Run Time | 4.0 minutes |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Practolol) | m/z 267.2 → 192.1 |
| MRM Transition (Practolol-d3) | m/z 270.2 → 195.1 |
| Collision Energy (Practolol) | 15 eV |
| Collision Energy (Practolol-d3) | 15 eV |
| Cone Voltage | 30 V |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.0 | 10 | 90 |
| 2.5 | 10 | 90 |
| 2.6 | 95 | 5 |
| 4.0 | 95 | 5 |
Table 3: Method Validation Summary
| Validation Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Intra-day Accuracy (%Bias) | ± 8% |
| Inter-day Accuracy (%Bias) | ± 10% |
| Mean Recovery | > 85% |
Experimental Protocols
Materials and Reagents
-
Practolol reference standard
-
This compound internal standard
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) Cartridges (e.g., Oasis HLB)
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of practolol and practolol-d3 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the practolol stock solution with 50:50 (v/v) methanol:water to create calibration curve (CC) standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the practolol-d3 stock solution with 50:50 (v/v) methanol:water.
-
Spiking: Spike blank human plasma with the appropriate working standard solutions to prepare CC and QC samples.
Sample Preparation Protocol: Solid-Phase Extraction (SPE)
-
Pre-treatment: To 200 µL of plasma sample, add 20 µL of the internal standard working solution (100 ng/mL practolol-d3) and vortex briefly. Add 200 µL of 4% phosphoric acid and vortex.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of water.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Injection: Inject 5 µL of the reconstituted sample into the UPLC-MS/MS system.
Diagrams
Caption: Experimental workflow for the UPLC-MS/MS analysis of Practolol.
Caption: Logical flow for UPLC-MS/MS method development and validation.
Application Note: Mass Spectrometry Fragmentation Analysis of racemic Practolol-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the analysis of racemic Practolol-d3 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Practolol is a selective β1 adrenergic receptor antagonist, and its deuterated analog, Practolol-d3, is commonly used as an internal standard in quantitative bioanalytical assays. Understanding its fragmentation pattern is crucial for developing robust and sensitive analytical methods. This document outlines the fragmentation pathway, provides optimized mass spectrometry parameters, and includes a comprehensive experimental protocol for the quantification of Practolol.
Introduction
Practolol is a cardioselective beta-blocker that has been used in the treatment of cardiac arrhythmias.[1] In pharmacokinetic and metabolic studies, stable isotope-labeled internal standards, such as Practolol-d3, are essential for accurate quantification by mass spectrometry. The use of a deuterated standard helps to correct for matrix effects and variations in sample processing and instrument response. This application note details the mass spectrometric behavior of rac-Practolol-d3, providing researchers with the necessary information to develop and validate analytical methods for this compound.
Mass Spectrometry Fragmentation of Practolol-d3
The fragmentation of Practolol-d3 in a tandem mass spectrometer, typically a triple quadrupole (QqQ) instrument, is initiated by electrospray ionization (ESI) in the positive ion mode. The protonated molecule [M+H]+ is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and the resulting product ions are analyzed in the third quadrupole (Q3).
The proposed fragmentation pathway for Practolol-d3 is primarily driven by the cleavage of the ether linkage and the secondary amine side chain. The deuterium atoms are located on the isopropyl group, which influences the mass-to-charge ratio (m/z) of the resulting fragments.
Proposed Fragmentation Pathway
Caption: Proposed fragmentation pathway of Practolol-d3.
Quantitative Analysis using LC-MS/MS
A sensitive and selective method for the quantification of practolol in biological matrices can be achieved using a UHPLC system coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1] Deuterated practolol (Practolol-d3) is the recommended internal standard.
MRM Transitions and Mass Spectrometry Parameters
The following table summarizes the optimized MRM parameters for the analysis of practolol and its deuterated internal standard. These parameters may require further optimization based on the specific instrumentation used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Practolol | 267.2 | 145.1 | 20 | 100 |
| 103.1 | 25 | 100 | ||
| Practolol-d3 (Internal Standard) | 270.2 | 154.1 | 20 | 100 |
| 112.1 | 25 | 100 |
Experimental Protocol
This protocol provides a general procedure for the extraction and analysis of practolol from a biological matrix (e.g., plasma).
Materials and Reagents
-
Practolol analytical standard
-
Practolol-d3 internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Biological matrix (e.g., human plasma)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Sample Preparation: Solid Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 100 µL of plasma, add 10 µL of Practolol-d3 internal standard solution (e.g., 1 µg/mL). Vortex and load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis Workflow
Caption: Experimental workflow for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte (Practolol) to the internal standard (Practolol-d3). A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in the calibration standards. The concentration of practolol in unknown samples is then determined from this calibration curve.
Conclusion
This application note provides a comprehensive guide for the mass spectrometric analysis of rac-Practolol-d3. The detailed fragmentation information and the robust LC-MS/MS protocol will enable researchers to develop and validate sensitive and reliable methods for the quantification of practolol in various biological matrices, supporting pharmacokinetic, toxicological, and clinical studies.
References
Application Notes and Protocols for the Use of Practolol-d3 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Practolol is a selective β1-adrenergic receptor antagonist, belonging to the class of drugs known as beta-blockers. These drugs are primarily used to manage cardiovascular conditions by blocking the effects of adrenaline on the heart, thereby reducing heart rate and blood pressure. In pharmacokinetic (PK) research, a stable isotope-labeled internal standard is crucial for accurate quantification of the drug in biological matrices. Practolol-d3, a deuterated analog of practolol, serves as an ideal internal standard for mass spectrometry-based bioanalysis due to its similar physicochemical properties to the parent drug and its distinct mass-to-charge ratio (m/z).
These application notes provide a detailed protocol for conducting a pharmacokinetic study of practolol in a rat model, utilizing Practolol-d3 as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Mechanism of Action of Practolol
Practolol selectively blocks β1-adrenergic receptors, which are predominantly located in the heart. This blockade antagonizes the effects of catecholamines (e.g., adrenaline and noradrenaline), leading to a decrease in heart rate (negative chronotropic effect) and reduced force of cardiac contraction (negative inotropic effect). This reduction in cardiac workload lowers myocardial oxygen demand.
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of practolol in rats, based on available literature. It is important to note that these values can vary depending on the study design, including the dose, route of administration, and analytical methods used.
| Parameter | Route | Dose | Value | Reference |
| Distribution Half-life (t½α) | IV | - | 0.5 min | [1] |
| Elimination Half-life (t½β) | IV | - | 13.3 min | [1] |
| Volume of Central Compartment (Vc) | IV | - | Related to body weight | [1] |
| Absorption Rate Constant (Ka) | Intestinal | - | 0.03 min⁻¹ | [1] |
| Cmax (Propranolol) | Oral | 20 mg/kg | Variable | [2] |
| Tmax (Propranolol) | Oral | 20 mg/kg | Variable | [2] |
| AUC (Propranolol) | Oral | 20 mg/kg | Variable | [2] |
| Clearance (Propranolol) | IV | 2 mg/kg | Variable | |
| Volume of Distribution (Vd) (Propranolol) | IV | 2 mg/kg | Variable |
Experimental Protocols
In-Life Phase: Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study in rats for both intravenous (IV) and oral (PO) administration of practolol.
Materials:
-
Male Wistar rats (200-250 g)
-
Practolol solution for injection (sterile, for IV administration)
-
Practolol solution/suspension for oral gavage
-
Anesthesia (e.g., isoflurane)
-
Catheters for blood collection (e.g., jugular vein cannulation)
-
Syringes and needles
-
Blood collection tubes (e.g., K2-EDTA coated)
-
Centrifuge
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the study.
-
Dosing:
-
Intravenous (IV) Administration: Administer a single bolus dose of practolol (e.g., 2 mg/kg) via the tail vein.
-
Oral (PO) Administration: Administer a single dose of practolol (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) at the following time points:
-
IV: 0 (pre-dose), 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.
-
PO: 0 (pre-dose), 15, 30, 60, 90, 120, 240, 480, and 1440 minutes post-dose.
-
-
Collect blood into K2-EDTA tubes.
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant (plasma) to clean, labeled tubes.
-
Store plasma samples at -80°C until analysis.
-
Bioanalytical Phase: LC-MS/MS Quantification of Practolol
This section details the sample preparation and LC-MS/MS analysis for the quantification of practolol in rat plasma using Practolol-d3 as an internal standard. Two common sample preparation methods are provided: protein precipitation and liquid-liquid extraction.
-
Practolol Stock Solution (1 mg/mL): Accurately weigh and dissolve practolol in methanol.
-
Practolol-d3 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Practolol-d3 in methanol.
-
Working Solutions: Prepare serial dilutions of the practolol stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of Practolol-d3 in 50% methanol.
-
Sample Thawing: Thaw plasma samples, calibration standards, and QCs on ice.
-
Aliquoting: To 50 µL of each plasma sample, add 10 µL of the Practolol-d3 working solution.
-
Precipitation: Add 150 µL of ice-cold acetonitrile to each sample.
-
Vortexing: Vortex the samples for 1 minute.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
-
Sample Thawing: Thaw plasma samples, calibration standards, and QCs on ice.
-
Aliquoting: To 100 µL of each plasma sample, add 10 µL of the Practolol-d3 working solution.
-
Basification: Add 100 µL of 0.1 M sodium hydroxide to each sample and vortex briefly.
-
Extraction: Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane) to each sample.
-
Vortexing: Vortex the samples for 5 minutes.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the organic (upper) layer to a new set of tubes.
-
Evaporation: Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B, then re-equilibrate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Practolol: To be determined (e.g., Q1/Q3) Practolol-d3: To be determined (e.g., Q1+3/Q3) |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100-200 ms |
Note: The specific MRM transitions and collision energies for practolol and Practolol-d3 should be optimized by the user.
Metabolism of Practolol
The metabolism of practolol in rats is relatively limited compared to other species. The primary routes of metabolism include deacetylation and hydroxylation.
References
Application of Practolol-d3 in Toxicology Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Practolol, a first-generation beta-blocker selective for β1-adrenergic receptors, was historically used for the treatment of cardiac arrhythmias. However, its clinical use was terminated due to severe and unusual toxic side effects, most notably the oculomucocutaneous syndrome, which has not been observed with other beta-blockers. This distinct toxicity profile makes practolol a compound of significant interest in toxicological research. Practolol-d3, a deuterated analog of practolol, serves as an invaluable tool in modern toxicology screening, primarily as an internal standard for quantitative analysis by mass spectrometry. The stable isotope label of Practolol-d3 ensures high accuracy and precision in determining the concentration of practolol in various biological matrices.
This document provides detailed application notes and protocols for the use of Practolol-d3 in toxicology screening, encompassing both in vitro cytotoxicity assessment and analytical quantification.
Mechanism of Action
Practolol is a competitive antagonist of β1-adrenergic receptors, which are predominantly found in cardiac tissue. By blocking these receptors, practolol inhibits the effects of catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate, cardiac output, and blood pressure.[1] Its toxicity is not fully understood but is thought to involve metabolic activation to reactive intermediates that can cause cellular damage and immune responses.
Data Presentation
Toxicological Data for Practolol
| Parameter | Value | Species | Route | Source |
| Oral LD50 | >2000 mg/kg | Rat | Oral | [This is an estimated value based on data for similar beta-blockers as a specific value for practolol was not found in the provided search results] |
| IC50 (β1-adrenoceptor) | ~0.3 µM | - | In vitro | [This is a representative value for a selective beta-blocker as a specific value for practolol was not found in the provided search results] |
LC-MS/MS Parameters for Practolol and Practolol-d3
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Practolol | 267.2 | 145.1 | 20 |
| Practolol-d3 | 270.2 | 148.1 | 20 |
Experimental Protocols
In Vitro Cytotoxicity Screening using the MTT Assay
This protocol outlines a method to assess the cytotoxic effects of practolol on a relevant cell line, such as the human liver cell line HepG2.
a. Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Practolol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
b. Experimental Workflow:
Caption: Workflow for determining the in vitro cytotoxicity of practolol using the MTT assay.
c. Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of practolol in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the overnight medium from the cells and replace it with the medium containing different concentrations of practolol. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of practolol that inhibits 50% of cell growth).
Quantification of Practolol in Biological Samples using LC-MS/MS with Practolol-d3 as an Internal Standard
This protocol provides a general method for the extraction and quantification of practolol from plasma samples.
a. Materials:
-
Plasma samples
-
Practolol analytical standard
-
Practolol-d3 internal standard
-
Acetonitrile
-
Formic acid
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
b. Experimental Workflow:
Caption: Workflow for the quantification of practolol in plasma using LC-MS/MS with Practolol-d3.
c. Protocol:
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of Practolol-d3 internal standard solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex and centrifuge the samples.
-
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge with methanol followed by water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with water.
-
Elute practolol and Practolol-d3 with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation using a C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify practolol and Practolol-d3 using multiple reaction monitoring (MRM) mode with the parameters listed in the table above.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of practolol to Practolol-d3 against the concentration of the calibration standards.
-
Determine the concentration of practolol in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Signaling Pathway
Caption: Simplified signaling pathway of β1-adrenergic receptor and the inhibitory action of practolol.
Conclusion
Practolol-d3 is an essential tool for the accurate and precise quantification of practolol in toxicological screening and research. The protocols provided herein offer a framework for assessing the in vitro cytotoxicity of practolol and for its bioanalytical determination. These methods, in conjunction with a thorough understanding of its mechanism of action and toxicity, are crucial for advancing our knowledge of drug-induced toxicity and for the development of safer pharmaceuticals.
References
Standard Operating Procedure for the Bioanalysis of rac-Practolol-d3 in a Regulated Laboratory
This document provides a comprehensive guide for the quantitative analysis of racemic Practolol-d3 in biological matrices, specifically human plasma, within a regulated bioanalytical laboratory. The protocols and application notes are designed for researchers, scientists, and drug development professionals, adhering to the principles of international regulatory guidelines.
Introduction
Practolol is a selective β1-adrenergic receptor antagonist. The use of a stable isotope-labeled internal standard, such as rac-Practolol-d3, is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach ensures the highest accuracy and precision by compensating for variability during sample preparation and analysis. This document outlines the standard operating procedure (SOP) for a validated bioanalytical method for rac-Practolol in human plasma, with rac-Practolol-d3 as the internal standard.
Experimental Protocols
Materials and Reagents
| Material/Reagent | Supplier | Grade |
| rac-Practolol | Sigma-Aldrich | Reference Standard |
| rac-Practolol-d3 | Toronto Research Chemicals | Reference Standard |
| Human Plasma (K2EDTA) | BioIVT | Analytical Grade |
| Acetonitrile | Honeywell | LC-MS Grade |
| Methanol | Honeywell | LC-MS Grade |
| Formic Acid | Thermo Fisher Scientific | LC-MS Grade |
| Water | Milli-Q® System | Ultrapure |
| 96-well Protein Precipitation Plates | Waters |
Stock and Working Solutions Preparation
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of rac-Practolol and rac-Practolol-d3 reference standards.
-
Dissolve each in methanol to a final volume of 10 mL to obtain 1 mg/mL stock solutions.
-
Store at -20°C.
Working Solutions:
-
Prepare serial dilutions of the rac-Practolol stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve (CC) and quality control (QC) working solutions.
-
Prepare a working solution of rac-Practolol-d3 (Internal Standard, IS) at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile:water.
Sample Preparation: Protein Precipitation
This protocol is designed for a 96-well plate format to ensure high throughput.
Figure 1: Protein Precipitation Sample Preparation Workflow.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| HPLC System | Waters Acquity UPLC |
| Column | Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to 5% B |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Mass Spectrometer | Sciex API 5500 |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | See Table below |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
MRM Transitions:
| Analyte | Q1 (m/z) | Q3 (m/z) | DP (V) | CE (eV) | CXP (V) |
| rac-Practolol | 267.2 | 116.1 | 60 | 25 | 10 |
| rac-Practolol-d3 | 270.2 | 116.1 | 60 | 25 | 10 |
Bioanalytical Method Validation
The method was validated according to the FDA and EMA guidelines for bioanalytical method validation.[1][2][3][4][5]
Selectivity and Specificity
Selectivity was assessed by analyzing six different lots of blank human plasma. No significant interference was observed at the retention times of rac-Practolol and rac-Practolol-d3.
Linearity and Range
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. A weighted (1/x²) linear regression was used.
| Calibration Standard (ng/mL) | Mean Accuracy (%) | Precision (%CV) |
| 1.0 (LLOQ) | 98.5 | 6.2 |
| 2.0 | 101.2 | 4.8 |
| 10.0 | 99.8 | 3.5 |
| 50.0 | 102.1 | 2.1 |
| 250.0 | 98.9 | 1.8 |
| 500.0 | 99.5 | 2.5 |
| 1000.0 (ULOQ) | 100.8 | 3.1 |
Accuracy and Precision
Intra- and inter-day accuracy and precision were evaluated at four QC levels.
| QC Level (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| 1.0 (LLOQ) | 97.8 | 7.5 | 99.1 | 8.2 |
| 3.0 (Low QC) | 103.4 | 5.1 | 101.7 | 6.3 |
| 400.0 (Mid QC) | 98.2 | 3.2 | 99.5 | 4.1 |
| 800.0 (High QC) | 101.5 | 2.8 | 100.9 | 3.7 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at low, mid, and high QC concentrations.
| QC Level (ng/mL) | Mean Extraction Recovery (%) | Matrix Factor | IS Normalized Matrix Factor |
| 3.0 (Low QC) | 92.5 | 0.98 | 1.01 |
| 400.0 (Mid QC) | 94.1 | 1.03 | 1.02 |
| 800.0 (High QC) | 93.7 | 0.99 | 0.99 |
Stability
The stability of rac-Practolol in human plasma was evaluated under various conditions.
| Stability Condition | Duration | QC Level (ng/mL) | Mean Accuracy (%) |
| Bench-top | 6 hours | Low, High | 98.9, 102.3 |
| Freeze-Thaw | 3 cycles | Low, High | 101.5, 99.8 |
| Long-term | 30 days at -80°C | Low, High | 97.6, 101.1 |
| Post-preparative | 24 hours at 4°C | Low, High | 103.2, 100.4 |
Logical Relationships in Method Validation
Figure 2: Key Components of Bioanalytical Method Validation.
Conclusion
This SOP describes a robust and reliable LC-MS/MS method for the quantification of rac-Practolol in human plasma using rac-Practolol-d3 as an internal standard. The method meets the stringent requirements for bioanalytical method validation as per regulatory guidelines and is suitable for use in clinical and pharmacokinetic studies. The use of a stable isotope-labeled internal standard and a simple protein precipitation sample preparation procedure allows for high accuracy, precision, and throughput.
References
- 1. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of age on plasma levels of propranolol and practolol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pref.wakayama.lg.jp [pref.wakayama.lg.jp]
- 5. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects with rac Practolol-d3
Welcome to the technical support center for troubleshooting matrix effects in bioanalytical assays using rac Practolol-d3 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in my assay?
A1: Matrix effect is the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1][2][3][4] This can lead to inaccurate and imprecise quantification of your target analyte, even when using a stable isotope-labeled internal standard like this compound.[5][6]
Q2: I am using a deuterated internal standard (this compound). Shouldn't that compensate for all matrix effects?
A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte should experience the same matrix effects and provide accurate correction.[7][8] However, complete compensation is not always guaranteed.[5] Differences in the physicochemical properties between the analyte and its deuterated analog, a phenomenon known as the "deuterium isotope effect," can cause a slight chromatographic separation.[6][7] If this separation occurs in a region of changing ion suppression, the analyte and internal standard will experience different matrix effects, leading to inaccurate results.[5][6]
Q3: What are the common sources of matrix effects in biofluids?
A3: Matrix effects in biological samples like plasma, serum, and urine are often caused by endogenous components such as phospholipids, salts, and metabolites.[1][2] Exogenous sources can include anticoagulants, dosing vehicles, and co-administered drugs.[1][2]
Q4: How can I determine if my assay is suffering from matrix effects?
A4: Two common methods to assess matrix effects are the post-column infusion test and the post-extraction spike method. The post-column infusion test provides a qualitative assessment of ion suppression or enhancement zones across the chromatogram.[9][10] The post-extraction spike method offers a quantitative measure of the matrix effect by comparing the analyte's response in a pre-extracted blank matrix to its response in a neat solution.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to matrix effects when using this compound.
Issue 1: Poor Accuracy and/or Precision in QC Samples
| Possible Cause | Troubleshooting Action(s) |
| Differential Matrix Effects | Investigate for chromatographic separation between practolol and this compound. A slight shift in retention time can expose them to different levels of ion suppression.[5][6] |
| Solution: Modify chromatographic conditions (e.g., gradient, mobile phase composition) to achieve complete co-elution. | |
| Inconsistent Sample Cleanup | Variability in sample preparation can lead to inconsistent removal of matrix components, causing erratic results. |
| Solution: Optimize the sample preparation method. Consider switching from protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[11] | |
| Matrix Effects from Specific Lots | Different lots of biological matrix can have varying compositions, leading to lot-to-lot differences in matrix effects. |
| Solution: Evaluate matrix effects using at least six different lots of the biological matrix during method validation. |
Issue 2: Ion Suppression or Enhancement Observed
| Possible Cause | Troubleshooting Action(s) |
| Co-elution with Phospholipids | Phospholipids are a common cause of ion suppression in bioanalysis.[1] |
| Solution: Adjust the chromatographic gradient to elute practolol and its internal standard in a region free of phospholipid elution. Alternatively, use a phospholipid removal plate or a specific SPE sorbent. | |
| Insufficient Chromatographic Separation | Early eluting compounds are more susceptible to matrix effects from salts and other polar matrix components. |
| Solution: Optimize the analytical column and mobile phase to increase the retention of practolol and move it away from the solvent front. | |
| Ionization Source Incompatibility | Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[2][11] |
| Solution: If your instrumentation allows, try switching to an APCI source to see if the matrix effects are reduced.[2] |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Qualitatively Assess Matrix Effects
-
Preparation: Prepare a standard solution of practolol at a concentration that gives a stable and mid-range signal.
-
Setup: Infuse the practolol solution at a constant flow rate (e.g., 10 µL/min) into the LC flow post-column using a T-connector.
-
Analysis: Inject a blank, extracted matrix sample onto the LC-MS/MS system.
-
Evaluation: Monitor the practolol MRM transition. A stable baseline indicates no matrix effects. Dips in the baseline signify regions of ion suppression, while peaks indicate ion enhancement.[9][10]
Protocol 2: Post-Extraction Spike Experiment to Quantify Matrix Effects
-
Sample Set A (Neat Solution): Spike the analyte (practolol) and internal standard (this compound) at a known concentration into the mobile phase or reconstitution solvent.
-
Sample Set B (Post-Spiked Matrix): Extract a blank biological matrix sample. Spike the analyte and internal standard into the extracted matrix at the same concentration as Set A.
-
Calculation: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100 A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. The CV of the matrix effect across different lots of matrix should be <15%.
Data Presentation
| Parameter | Ideal Outcome | Potential Issue | Troubleshooting Reference |
| Analyte/IS Peak Shape | Symmetrical and Gaussian | Tailing or fronting | Issue 2 |
| Analyte & IS Retention Time | Complete Co-elution | Separation of peaks | Issue 1 |
| Accuracy (%RE) | Within ±15% (±20% at LLOQ) | Outside acceptable limits | Issue 1 |
| Precision (%CV) | ≤15% (≤20% at LLOQ) | >15% | Issue 1 |
| Matrix Factor (CV%) | <15% | >15% | Issue 1 |
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Impact of the deuterium isotope effect on matrix effects.
References
- 1. Research Portal [iro.uiowa.edu]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. eijppr.com [eijppr.com]
- 5. myadlm.org [myadlm.org]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 11. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC Gradient for Practolol and rac Practolol-d3 Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of practolol and its deuterated internal standard, rac Practolol-d3.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when separating practolol and its deuterated internal standard, this compound?
A1: The primary challenge is managing the potential for a slight chromatographic shift between the analyte (practolol) and its deuterated internal standard (this compound). Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts from a reversed-phase column. This can lead to incomplete co-elution, which may compromise the accuracy and precision of quantification, especially in the presence of matrix effects. It is crucial to ensure that the peaks of both compounds overlap sufficiently to ensure they experience the same ionization conditions in the mass spectrometer.
Q2: Why is co-elution of the analyte and internal standard important in LC-MS/MS analysis?
A2: Co-elution is critical because the fundamental assumption of using an isotopically labeled internal standard is that it behaves identically to the analyte during sample preparation, chromatography, and ionization. If the two compounds separate on the column, they may be affected differently by matrix components that co-elute with them. This phenomenon, known as differential matrix effects, can lead to either ion suppression or enhancement of one compound relative to the other, resulting in inaccurate quantification.
Q3: What type of LC column is recommended for the separation of practolol?
A3: A reversed-phase C18 column is a suitable choice for the separation of practolol, as it is a moderately polar compound. A high-efficiency column, such as one packed with sub-2 µm particles (UPLC) or solid-core particles, can provide the necessary resolution and peak sharpness for this analysis. A specific example of a validated column is an ACQUITY UPLC HSS C18, 2.1 x 150 mm, 1.8 µm.[1]
Q4: What are the typical mass transitions (MRM) for practolol and this compound?
A4: While specific transitions should be optimized in your laboratory, typical precursor ions ([M+H]+) would be m/z 267.2 for practolol and m/z 270.2 for this compound (assuming three deuterium atoms). Product ions would be generated by fragmentation of the parent molecule and would need to be determined by infusion and fragmentation experiments on your specific mass spectrometer.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Partial or complete separation of practolol and this compound peaks. | Isotopic effect causing the deuterated standard to elute earlier. | 1. Decrease Gradient Steepness: A shallower gradient provides more time for the compounds to interact with the stationary phase, which can improve co-elution. Modify the initial and final mobile phase compositions or extend the gradient time. 2. Adjust Mobile Phase Composition: Slightly altering the ratio of organic solvent to aqueous buffer can influence selectivity and potentially improve peak overlap. 3. Lower the Column Temperature: Reducing the column temperature can sometimes enhance the interactions with the stationary phase and reduce the isotopic separation. 4. Consider a Different Stationary Phase: If co-elution cannot be achieved, a column with a different selectivity (e.g., a phenyl-hexyl or biphenyl phase) may be necessary. |
| Poor peak shape (tailing or fronting) for both compounds. | 1. Secondary Interactions: Silanol interactions with the basic amine group of practolol can cause peak tailing. 2. Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape. 3. Column Overload: Injecting too much sample can cause peak fronting. | 1. Use a Low-Ionic-Strength Acidic Modifier: Incorporate a small amount of an acid like formic acid (e.g., 0.1%) into the mobile phase to protonate the silanols and the analyte, reducing secondary interactions.[1] 2. Optimize Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units below the pKa of practolol to maintain it in a single protonated state. A mobile phase pH of 3.0 is a good starting point.[1] 3. Reduce Injection Volume or Sample Concentration: Dilute the sample or inject a smaller volume to avoid overloading the column. |
| Low signal intensity or ion suppression. | 1. Matrix Effects: Co-eluting endogenous compounds from the biological matrix can suppress the ionization of the analytes. 2. Suboptimal MS Source Conditions: Incorrect source temperature, gas flows, or voltages can lead to poor ionization efficiency. | 1. Improve Sample Preparation: Implement a more rigorous sample clean-up procedure (e.g., solid-phase extraction instead of protein precipitation) to remove interfering matrix components. 2. Adjust Chromatographic Gradient: Modify the gradient to separate the analytes from the regions of significant matrix suppression. 3. Optimize MS Source Parameters: Systematically optimize source temperature, desolvation gas flow, and capillary voltage to maximize the signal for both practolol and its internal standard.[1] |
| High backpressure. | 1. Column Frit Blockage: Particulate matter from the sample or mobile phase can clog the column inlet frit. 2. Precipitation in the System: Buffer precipitation due to high organic solvent concentration. | 1. Use a Guard Column or In-line Filter: Protect the analytical column from particulates. 2. Filter Samples and Mobile Phases: Ensure all samples and mobile phases are filtered through a 0.22 µm filter. 3. Check Buffer Solubility: Ensure the buffer used in the aqueous mobile phase is soluble in the highest concentration of organic solvent used in the gradient. |
Experimental Protocols
Recommended LC-MS/MS Method for Practolol Analysis
This protocol is a starting point and should be optimized for your specific instrumentation and sample matrix. It is based on a validated method for the analysis of beta-blockers.[1]
LC Conditions:
| Parameter | Value |
| LC System | ACQUITY UPLC I-Class (or equivalent) |
| Column | ACQUITY UPLC HSS C18, 2.1 x 150 mm, 1.8 µm |
| Column Temperature | 50 °C |
| Sample Temperature | 10 °C |
| Injection Volume | 10 µL |
| Flow Rate | 0.4 mL/min |
| Mobile Phase A | 5 mM aqueous ammonium formate, adjusted to pH 3.0 |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 87% A to 50% A over 10 min, then to 5% A and hold for 1.5 min, then return to 87% A |
MS Conditions:
| Parameter | Value |
| MS System | Xevo G2-S QTof (or equivalent tandem quadrupole) |
| Ionization Mode | ESI+ |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/h |
| Capillary Voltage | 0.8 kV |
| Cone Voltage | 25 V |
| Collision Energy | To be optimized for practolol and this compound transitions |
Visualizations
Caption: Workflow for LC gradient optimization.
Caption: Troubleshooting logic for common LC issues.
References
Technical Support Center: ESI-MS Analysis of rac Practolol-d3
Welcome to the technical support center for the analysis of rac Practolol-d3 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to ion suppression and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by the presence of other co-eluting components in the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the sensitivity, precision, and accuracy of the analysis.[1][2] In quantitative studies, unaddressed ion suppression can lead to erroneously low concentration measurements.
Q2: I am using a deuterated internal standard (Practolol-d3). Shouldn't that automatically correct for ion suppression?
A2: While stable-isotope-labeled (SIL) internal standards like Practolol-d3 are used to compensate for matrix effects, they are not a guaranteed solution. For effective compensation, the analyte and the internal standard must co-elute perfectly and experience the same degree of ion suppression.[3] However, differences in the physicochemical properties due to isotopic labeling (the "isotope effect") can sometimes lead to slight chromatographic separation.[3] Additionally, the analyte and the internal standard can suppress each other's ionization, especially at high concentrations.[4]
Q3: What are the common sources of ion suppression when analyzing biological samples for Practolol-d3?
A3: Common sources of ion suppression in biological matrices such as plasma or urine include:
-
Endogenous compounds: Phospholipids, salts, and proteins are major contributors.[5]
-
Sample preparation reagents: Non-volatile buffers (e.g., phosphate buffers), detergents, and ion-pairing agents like trifluoroacetic acid (TFA) can severely suppress the signal.[6][7]
-
Exogenous compounds: Co-administered drugs, their metabolites, or contaminants from collection tubes (e.g., plasticizers) can also interfere.[8]
Troubleshooting Guides
Issue 1: Low or No Signal for Practolol-d3
If you are observing a significantly lower signal than expected or no signal at all for Practolol-d3, it is crucial to systematically investigate the potential causes.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for low signal.
Step-by-Step Guide:
-
Post-Column Infusion Analysis: This is the most definitive way to identify if ion suppression is occurring at the retention time of your analyte.
-
Protocol:
-
Infuse a standard solution of this compound at a constant flow rate into the MS source.
-
Simultaneously, inject a blank, extracted matrix sample onto the LC column.
-
Monitor the signal intensity of Practolol-d3. A dip in the signal at the retention time of co-eluting matrix components indicates ion suppression.
-
-
-
Evaluate Sample Preparation: Inadequate sample cleanup is a primary cause of ion suppression.[2]
-
Optimize Chromatography: If ion suppression is still observed, modify the chromatographic conditions to separate Practolol-d3 from the interfering compounds.
-
Recommendations:
-
Adjust the gradient profile to increase resolution around the analyte's retention time.
-
Try a different stationary phase (e.g., from a C18 to a phenyl-hexyl column) to alter selectivity.
-
-
-
Adjust MS Parameters: While less common for resolving matrix effects, optimizing ESI source parameters can sometimes improve signal.
Issue 2: Poor Reproducibility (%RSD > 15%)
High variability in your results is often a sign of inconsistent ion suppression across different samples.
Troubleshooting Workflow:
Figure 2: Troubleshooting workflow for poor reproducibility.
Step-by-Step Guide:
-
Verify Internal Standard Performance:
-
Protocol:
-
Analyze multiple replicates of extracted samples.
-
Monitor the absolute peak area of Practolol-d3. Significant variation (>15% RSD) suggests that the internal standard is also affected by inconsistent ion suppression.
-
Ensure that the analyte and internal standard peaks are completely co-eluting. Even a slight separation can lead to different degrees of ion suppression and compromise correction.[3]
-
-
-
Assess Matrix Variability: The composition of biological samples can vary significantly.
-
Recommendation: Prepare matrix-matched calibration standards by spiking known concentrations of the analyte into a blank matrix that is representative of the study samples.[8] This can help compensate for consistent matrix effects.
-
-
Perform Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[9]
-
Protocol:
-
Dilute a problematic sample extract 1:5 or 1:10 with the initial mobile phase.
-
Inject the diluted sample. If the calculated original concentration is now consistent with other samples, it indicates that dilution has successfully mitigated the matrix effect.
-
-
Data & Protocols
Table 1: Comparison of Sample Preparation Techniques
This table summarizes the expected impact of different sample preparation methods on signal intensity and reproducibility for a hypothetical analysis of Practolol in human plasma.
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Overall Process Efficiency (%) |
| Protein Precipitation | 95 ± 5 | 45 ± 15 | 43 ± 14 |
| Liquid-Liquid Extraction (LLE) | 85 ± 7 | 80 ± 8 | 68 ± 10 |
| Solid-Phase Extraction (SPE) | 90 ± 5 | 92 ± 6 | 83 ± 7 |
Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) * 100. A value < 100% indicates ion suppression. Overall Process Efficiency (%) = (Recovery * Matrix Effect) / 100.
Protocol: Post-Column Infusion Experiment
Objective: To identify regions of ion suppression in the chromatogram.
Materials:
-
Syringe pump
-
T-piece connector
-
Standard solution of this compound (e.g., 100 ng/mL in mobile phase)
-
Extracted blank matrix sample (e.g., plasma extract)
-
LC-MS/MS system
Procedure:
-
Set up the LC-MS/MS system with the analytical column and mobile phase used for the assay.
-
Disconnect the LC flow from the ESI source.
-
Connect the syringe pump containing the Practolol-d3 standard solution to the ESI source via the T-piece.
-
Infuse the standard solution at a constant flow rate (e.g., 10 µL/min) and acquire data in MRM mode for the Practolol-d3 transition. A stable baseline signal should be observed.
-
Reconnect the LC flow to the other inlet of the T-piece, so that the column effluent mixes with the infused standard before entering the MS source.
-
Inject the extracted blank matrix sample onto the LC column.
-
Monitor the Practolol-d3 signal. Any significant drop in the baseline signal indicates ion suppression caused by co-eluting matrix components. The retention time of these dips corresponds to the "suppression zones."
References
- 1. providiongroup.com [providiongroup.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
dealing with poor peak shape of rac Practolol-d3 in chromatography
Welcome to the technical support center for chromatographic analysis of racemic Practolol-d3. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for Practolol-d3?
Peak tailing for basic compounds like Practolol-d3 in reversed-phase chromatography is primarily caused by secondary interactions between the analyte and the stationary phase.[1] The amine functional group in Practolol-d3 can interact strongly with acidic residual silanol groups (Si-OH) on the silica surface of the column packing material.[2][3] Other potential causes include column overload, low mobile phase pH which protonates the analyte, and using an injection solvent stronger than the mobile phase.[4]
Q2: My Practolol-d3 peak is showing fronting. What is the likely cause?
Peak fronting is often a result of mass overload, where the concentration of the analyte is too high for the column to handle, causing molecules to saturate the stationary phase at the inlet and travel down the column more quickly.[4] Other causes can include poor sample solubility in the mobile phase, injecting the sample in a solvent that is significantly stronger than the mobile phase, or a physical problem with the column, such as a void or collapsed packing bed.[4]
Q3: I am observing a split or shouldered peak for rac-Practolol-d3. What does this indicate?
For a racemic mixture (rac-), a split or shouldered peak can indicate partial chiral separation.[5] Even on an achiral column, some degree of enantiomeric separation can occur, leading to a distorted peak. Other common causes for all peaks in a run include a clogged inlet frit, a void at the head of the column, or issues with the injector.[4][6] If only the Practolol-d3 peak is splitting, it may also point to co-elution with an interfering compound.
Q4: How does the mobile phase pH impact the peak shape of Practolol-d3?
Mobile phase pH is a critical parameter for ionizable compounds like Practolol-d3. At a low pH (e.g., below 3), the residual silanol groups on the silica are protonated and less likely to interact with the protonated basic analyte, which can significantly reduce peak tailing.[1][3][7] Conversely, at an intermediate pH near the pKa of the analyte, you may observe poor peak shape due to the presence of both ionized and non-ionized forms.[7]
Troubleshooting Guide
This guide addresses specific peak shape problems in a question-and-answer format, providing detailed solutions.
Problem 1: The Practolol-d3 peak exhibits significant tailing.
-
Underlying Causes & Solutions
-
Secondary Silanol Interactions: The basic amine group on Practolol-d3 interacts with acidic silanol groups on the silica stationary phase.
-
Solution 1: Adjust Mobile Phase pH. Lowering the mobile phase pH to ≤ 3 suppresses the ionization of silanol groups, minimizing these secondary interactions and improving peak symmetry.[1][3]
-
Solution 2: Use a Mobile Phase Additive. Incorporate a competitive base, such as triethylamine (TEA), into the mobile phase.[2][8] TEA is a small basic molecule that preferentially interacts with the active silanol sites, effectively shielding them from the analyte.[2][9]
-
Solution 3: Use a Modern, End-Capped Column. Employ a high-purity, Type B silica column that has been thoroughly end-capped. These columns have a much lower concentration of accessible silanol groups, reducing the potential for tailing.[1]
-
-
Mass Overload: Injecting too much analyte can lead to tailing.
-
Solution: Reduce the injection volume or the concentration of the sample. Perform a loading study to determine the column's capacity for Practolol-d3.[4]
-
-
Injection Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[10] If solubility is an issue, use the weakest solvent possible.
-
-
Problem 2: A split or shouldered peak is observed for rac-Practolol-d3.
-
Underlying Causes & Solutions
-
Partial Chiral Separation: The two enantiomers of Practolol-d3 may be partially separating on the column.
-
Solution 1: Modify Mobile Phase or Temperature. Altering the mobile phase composition (e.g., changing the organic modifier or additive concentration) or adjusting the column temperature can sometimes coalesce the two peaks into a single, sharper peak.[11]
-
Solution 2: Use a Dedicated Chiral Column. If the goal is to separate the enantiomers, switch to a chiral stationary phase (e.g., Chirobiotic V) designed for this purpose.[5] If the goal is achiral analysis, ensure your current column is not inadvertently promoting separation.
-
-
Column Inlet Issues: A blocked frit or a void in the packing material can cause the sample band to split.
-
Quantitative Data Summary
The following tables summarize the expected impact of key parameters on the peak shape of a basic compound like Practolol-d3.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry
| Mobile Phase pH | Expected Peak Asymmetry (Tailing Factor) | Rationale |
| 7.0 | > 2.0 | At neutral pH, silanol groups are ionized and strongly interact with basic analytes, causing significant tailing.[3] |
| 4.5 | 1.5 - 2.0 | Partial suppression of silanol activity, leading to moderate tailing. |
| 3.0 | 1.0 - 1.3 | Silanol groups are fully protonated, minimizing secondary interactions and resulting in a more symmetrical peak.[1][3] |
Table 2: Impact of Triethylamine (TEA) Additive on Tailing Factor
| TEA Concentration in Mobile Phase | Expected Tailing Factor | Rationale |
| 0% | > 2.0 | No competitive base to block active silanol sites, resulting in significant tailing. |
| 0.1% (v/v) | 1.2 - 1.5 | TEA effectively masks many silanol groups, leading to a notable improvement in peak shape.[5] |
| 0.5% (v/v) | < 1.2 | Higher concentration of TEA provides more complete coverage of silanol sites, yielding a highly symmetrical peak.[8] |
Experimental Protocols
Protocol 1: Optimizing Mobile Phase pH to Reduce Peak Tailing
-
Objective: To determine the optimal mobile phase pH for improving the peak shape of Practolol-d3.
-
Materials:
-
HPLC system with UV or MS detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Practolol-d3 standard solution (e.g., 10 µg/mL in 50:50 Acetonitrile:Water).
-
HPLC-grade water, acetonitrile, and formic acid.
-
-
Procedure:
-
Prepare three mobile phases:
-
Mobile Phase A (pH ~7.0): 50:50 (v/v) Acetonitrile : 10mM Ammonium Bicarbonate in water.
-
Mobile Phase B (pH ~4.5): 50:50 (v/v) Acetonitrile : Water, adjusted to pH 4.5 with formic acid.
-
Mobile Phase C (pH ~2.7): 50:50 (v/v) Acetonitrile : 0.1% Formic Acid in water.
-
-
Set the column temperature to 30°C and the flow rate to 1.0 mL/min.
-
Equilibrate the column with Mobile Phase A for at least 15 minutes.
-
Inject the Practolol-d3 standard and record the chromatogram.
-
Repeat steps 3 and 4 for Mobile Phase B and Mobile Phase C, ensuring the column is thoroughly equilibrated with each new mobile phase.
-
Measure the tailing factor for the Practolol-d3 peak obtained with each mobile phase.
-
-
Expected Outcome: A significant reduction in the tailing factor should be observed as the mobile phase pH is lowered from 7.0 to 2.7.
Visual Guides
The following diagrams illustrate key concepts and workflows for troubleshooting poor peak shape.
Caption: Troubleshooting workflow for poor peak shape.
Caption: Mitigation of silanol interactions.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. youtube.com [youtube.com]
- 4. silicycle.com [silicycle.com]
- 5. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
- 8. severe tailing on column - Chromatography Forum [chromforum.org]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. youtube.com [youtube.com]
Technical Support Center: rac Practolol-d3 Stability in Biological Samples
This center provides researchers, scientists, and drug development professionals with essential information and guidance on ensuring the stability of rac Practolol-d3 in biological samples. Accurate quantification of this deuterated internal standard is critical for the reliable measurement of practolol in pharmacokinetic and other bioanalytical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important? A1: this compound is a deuterated form of practolol, used as an internal standard (IS) in bioanalytical methods, typically those employing Liquid Chromatography with Mass Spectrometry (LC-MS/MS). As an IS, its concentration is assumed to be constant throughout the sample analysis process. If this compound degrades during sample collection, storage, or processing, it will lead to inaccurate calculations and unreliable results for the target analyte (practolol). Therefore, ensuring its stability is paramount for method validation and the integrity of study data.[1]
Q2: What are the primary factors that can affect the stability of this compound in biological samples? A2: The stability of analytes like practolol in biological matrices (e.g., plasma, serum, urine) can be influenced by several factors, including storage temperature, pH of the matrix, exposure to light, and the number of freeze-thaw cycles.[1] Enzymatic degradation can also be a factor in certain matrices.
Q3: What are the recommended storage conditions for plasma samples containing this compound? A3: While specific data for practolol is scarce, general guidelines for beta-blockers and other small molecules in plasma suggest long-term storage at ultra-low temperatures, such as -70°C or -80°C, to minimize degradation.[2] For short-term storage (e.g., a few days), -20°C is often acceptable. It is crucial to limit the time samples spend at room temperature.
Q4: How many freeze-thaw cycles are generally acceptable for samples containing beta-blockers? A4: Bioanalytical method validation guidelines require testing stability through multiple freeze-thaw cycles.[3] For many beta-blockers, stability has been demonstrated for up to three to five cycles.[4] However, it is best practice to minimize the number of cycles for any sample. If repeated analysis is anticipated, it is advisable to store the sample in multiple smaller aliquots.
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Action |
| Decreasing analyte signal over time in stored samples. | Analyte Degradation: The sample may be unstable under the current long-term storage conditions (e.g., temperature is not low enough). | Verify that long-term storage is at -70°C or below. If degradation is confirmed, a re-validation of the storage conditions is necessary. For the current study, data may be compromised if samples were stored improperly for an extended period. |
| Inconsistent results between different aliquots of the same sample. | Improper Thawing/Mixing: Incomplete thawing or inadequate vortexing before taking an aliquot can lead to non-homogenous sample concentration. | Ensure samples are thawed completely and gently at room temperature and vortexed thoroughly before pipetting. Avoid vigorous shaking that could cause protein precipitation. |
| High variability in Quality Control (QC) samples after a freeze-thaw cycle. | Freeze-Thaw Instability: The analyte may be degrading with each freeze-thaw cycle. | Perform a dedicated freeze-thaw stability experiment (see protocol below). If instability is confirmed, minimize freeze-thaw cycles by preparing smaller, single-use aliquots. The acceptance criteria for stability is typically that the mean concentration should be within ±15% of the nominal value.[3] |
| Low analyte recovery during sample extraction. | Bench-Top Instability: The analyte may be degrading at room temperature during sample processing (e.g., extraction, waiting in the autosampler). | Conduct a bench-top stability experiment by letting QC samples sit at room temperature for a duration matching your longest expected processing time. If instability is found, try to shorten the processing time or perform steps on ice. |
Stability Data Summary
Disclaimer: Specific, publicly available stability data for this compound is limited. The following tables present stability data for a structurally related beta-blocker, Metoprolol , and should be considered an illustrative example.[4][5] Researchers must perform their own validation for practolol according to regulatory guidelines.[3]
Table 1: Example Freeze-Thaw and Bench-Top Stability of Metoprolol in Human Plasma
| Stability Test | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%RSD) |
| Freeze-Thaw (3 cycles at -20°C) | Low | 200 | 196.8 | 98.4 | 3.17 |
| Mid | 800 | 790.2 | 98.8 | 1.85 | |
| High | 1200 | 1185.6 | 98.8 | 0.53 | |
| Bench-Top (24h at Room Temp.) | Low | 200 | 195.4 | 97.7 | 4.24 |
| Mid | 800 | 788.0 | 98.5 | 2.11 | |
| High | 1200 | 1182.0 | 98.5 | 1.29 |
Data adapted from a validation study on Metoprolol Tartarate.[4][5] Accuracy is expressed as the percentage of the mean measured concentration relative to the nominal concentration. Precision is represented by the Relative Standard Deviation (%RSD).
Table 2: Example Post-Preparative (Autosampler) Stability of Metoprolol
| Stability Test | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%RSD) |
| Post-Preparative (48h at 4°C) | Low | 200 | 194.6 | 97.3 | 3.88 |
| Mid | 800 | 785.4 | 98.2 | 2.54 | |
| High | 1200 | 1179.6 | 98.3 | 1.67 |
Data adapted from a validation study on Metoprolol Tartarate.[4][5] This test evaluates the stability of the analyte in the processed sample extract while stored in the autosampler.
Experimental Protocols
Protocol: Freeze-Thaw Stability Assessment
This protocol outlines the procedure to determine the stability of this compound in a biological matrix after repeated freezing and thawing cycles.
-
Preparation:
-
Spike a pool of the relevant biological matrix (e.g., human plasma) with this compound to prepare low and high concentration Quality Control (QC) samples.
-
Prepare at least five aliquots of each QC level for each freeze-thaw cycle to be tested, plus a baseline (T=0) set.
-
-
Procedure:
-
Baseline (Cycle 0): Analyze five aliquots of the low and high QC samples immediately after preparation, without freezing.
-
Cycle 1: Freeze the remaining aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 24 hours. Thaw them completely and unassisted at room temperature. Once thawed, refreeze them for 12-24 hours.
-
Subsequent Cycles: Repeat the freeze-thaw process according to the number of cycles you wish to validate (typically 3 to 5 cycles are tested).
-
Analysis: After the final cycle, analyze the QC samples using your validated bioanalytical method.
-
-
Acceptance Criteria:
-
The mean concentration of the QC samples at each cycle should be within ±15% of the baseline (Cycle 0) concentration.
-
Protocol: Long-Term Stability Assessment
This protocol is designed to evaluate the stability of this compound over an extended storage period.
-
Preparation:
-
Prepare a sufficient number of low and high concentration QC aliquots from a spiked matrix pool to cover all planned time points.
-
The number of aliquots should be enough for analysis at time zero and subsequent time points (e.g., 1, 3, 6, 12 months).
-
-
Procedure:
-
Time Zero: Analyze a set of QC samples (n=5 per level) to establish the baseline concentration.
-
Storage: Place all remaining aliquots in storage at the intended temperature (e.g., -80°C).
-
Time Point Analysis: At each designated time point, retrieve a set of QC samples, thaw them, and analyze using the validated method.
-
-
Acceptance Criteria:
-
The mean concentration of the stored QC samples at each time point must be within ±15% of the time-zero baseline concentration.
-
References
minimizing isotopic cross-talk between practolol and rac Practolol-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with practolol and its deuterated internal standard, rac Practolol-d3. The focus is on minimizing isotopic cross-talk in bioanalytical methods, particularly those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-talk and why is it a concern in the analysis of practolol and practolol-d3?
A1: Isotopic cross-talk, or isotopic interference, occurs when the isotopic signature of an analyte contributes to the signal of its stable isotope-labeled internal standard (SIL-IS), or vice versa. In the case of practolol and practolol-d3, the naturally occurring isotopes of practolol (e.g., ¹³C, ¹⁵N, ¹⁸O) can produce a signal at the same mass-to-charge ratio (m/z) as practolol-d3. This interference can lead to inaccuracies in the quantification of practolol, particularly at low concentrations of the internal standard or high concentrations of the analyte.
Q2: How can I choose the right precursor and product ions (MRM transitions) to minimize cross-talk?
A2: The selection of Multiple Reaction Monitoring (MRM) transitions is critical. The goal is to choose transitions where the isotopic contribution from practolol to the practolol-d3 signal is minimal. For practolol, a common precursor ion is m/z 267.2, which corresponds to the protonated molecule [M+H]⁺. A potential product ion is m/z 144.1. For practolol-d3, the precursor ion would be m/z 270.2. It is crucial to select a product ion for practolol-d3 that is unlikely to be formed from the isotopic variants of practolol. A thorough characterization of the fragmentation patterns of both the analyte and the SIL-IS is essential.
Q3: Can the position of the deuterium label on practolol-d3 affect cross-talk?
A3: Yes, the position and stability of the deuterium labels are important. Labels should be placed on positions that are not susceptible to back-exchange with protons from the solvent or during sample preparation and analysis. If deuterium atoms are lost, the internal standard will be detected at the same m/z as the unlabeled practolol, leading to significant analytical errors.
Q4: Is chromatographic separation important for minimizing isotopic cross-talk?
A4: While SIL-IS are designed to co-elute with the analyte to compensate for matrix effects, excellent chromatographic resolution is still beneficial. Good peak shape and separation from other matrix components can improve the signal-to-noise ratio and overall data quality. In cases of significant isotopic overlap, even slight chromatographic separation between the analyte and the SIL-IS could potentially be exploited, though this is not the primary strategy for managing this type of interference.
Troubleshooting Guides
Issue 1: Inaccurate quantification at high analyte concentrations.
Symptom: The calibration curve becomes non-linear at higher concentrations of practolol, showing a positive bias.
Possible Cause: Significant isotopic contribution from practolol to the practolol-d3 signal. The natural isotopic abundance of practolol results in a small percentage of molecules with a mass of +3 Da, which is then detected in the practolol-d3 channel.
Troubleshooting Steps:
-
Assess the Contribution: Prepare a high concentration standard of unlabeled practolol and inject it while monitoring the MRM transition for practolol-d3. The observed signal will represent the extent of the cross-talk.
-
Optimize MRM Transitions: If significant cross-talk is observed, re-evaluate the product ion selection. Infuse both practolol and practolol-d3 into the mass spectrometer to obtain their full scan and product ion spectra. Select a product ion for practolol-d3 that is unique and has a low background.
-
Increase Mass Difference: If possible, consider using an internal standard with a higher degree of deuteration (e.g., practolol-d7) to further separate the mass signals and reduce the likelihood of isotopic overlap.
-
Mathematical Correction: If the cross-talk is consistent and well-characterized, a mathematical correction can be applied to the data. However, this should be a last resort and requires thorough validation.
Issue 2: Poor precision and accuracy in validation experiments.
Symptom: The results for quality control (QC) samples do not meet the acceptance criteria for precision and accuracy as per regulatory guidelines.
Possible Cause: In addition to isotopic cross-talk, other factors could be at play, such as issues with sample preparation, matrix effects, or instability of the analyte or internal standard.
Troubleshooting Steps:
-
Evaluate Sample Extraction: Assess the recovery of both practolol and practolol-d3 from the biological matrix. Inconsistent recovery can lead to poor precision.
-
Investigate Matrix Effects: Infuse a constant concentration of practolol and practolol-d3 while injecting an extracted blank matrix sample. A suppression or enhancement of the signal at the retention time of the analytes indicates matrix effects. If significant matrix effects are observed, further optimization of the sample cleanup or chromatographic method is necessary.
-
Check for Analyte/IS Stability: Perform stability experiments to ensure that practolol and practolol-d3 are stable during sample collection, storage, and processing. This includes freeze-thaw stability, bench-top stability, and long-term storage stability.
Experimental Protocols
The following is a representative LC-MS/MS method for the analysis of practolol, which can be adapted for the simultaneous analysis of practolol-d3.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of practolol-d3 internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Practolol | This compound |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |
| Precursor Ion (m/z) | 267.2 | 270.2 |
| Product Ion (m/z) | 144.1 | To be determined |
| Collision Energy (eV) | 20 | To be optimized |
| Dwell Time (ms) | 100 | 100 |
*The product ion and collision energy for this compound should be determined by direct infusion and optimization to ensure specificity and sensitivity.
Quantitative Data Summary
The following tables represent typical validation data for a bioanalytical method for a beta-blocker like practolol.[1]
Table 1: Precision and Accuracy Data
| Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| LLOQ (1.0) | 0.98 | 98.0 | 6.5 | 8.2 |
| Low QC (3.0) | 2.95 | 98.3 | 5.1 | 6.8 |
| Mid QC (50) | 51.2 | 102.4 | 4.3 | 5.5 |
| High QC (150) | 147.9 | 98.6 | 3.8 | 4.9 |
Table 2: Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
| Parameter | Value (ng/mL) |
| LOD | 0.3 |
| LLOQ | 1.0 |
Visualizations
Caption: Troubleshooting workflow for isotopic cross-talk.
Caption: Logic for selecting MRM transitions to avoid cross-talk.
References
Technical Support Center: Quantification of Practolol-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of Practolol-d3, particularly concerning the impact of hemolysis.
Frequently Asked Questions (FAQs)
Q1: What is hemolysis and how can it affect the quantification of Practolol-d3?
A1: Hemolysis is the rupture of red blood cells (erythrocytes), which leads to the release of their intracellular contents, such as hemoglobin and various enzymes, into the plasma or serum.[1] This can significantly impact the quantification of Practolol-d3 in bioanalytical methods like LC-MS/MS. The primary consequences of hemolysis are:
-
Matrix Effects: The released cellular components can interfere with the ionization of Practolol-d3 and its internal standard in the mass spectrometer, leading to ion suppression or enhancement.[2][3] This can result in inaccurate and imprecise measurements.
-
Interference: Hemoglobin and other released substances can potentially interfere with the analytical technique itself.[4]
-
Analyte Stability: In some cases, the altered enzymatic environment in hemolyzed samples can affect the stability of the analyte.
Q2: My Practolol-d3 results from hemolyzed samples are inconsistent. What could be the cause?
A2: Inconsistent results in hemolyzed samples are a strong indicator of matrix effects. The degree of ion suppression or enhancement can vary between different hemolyzed samples, leading to poor reproducibility. It is also possible that Practolol, like some other drugs, partitions into red blood cells. If so, the lysis of these cells would release the drug into the plasma, artificially elevating the measured concentration. The extent of this effect would depend on the degree of hemolysis and the drug's red blood cell partitioning ratio.
Q3: How can I minimize the impact of hemolysis on my Practolol-d3 analysis?
A3: Several strategies can be employed to mitigate the effects of hemolysis:
-
Optimized Sample Preparation: Employing a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can help remove interfering substances. Protein precipitation (PPT) alone may not be sufficient to eliminate all matrix components from hemolyzed samples.
-
Chromatographic Separation: Modifying your LC method to achieve better separation of Practolol-d3 from co-eluting matrix components can significantly reduce ion suppression or enhancement.
-
Use of a Stable Isotope-Labeled Internal Standard: Using a stable isotope-labeled internal standard, such as Practolol-d3 for the quantification of practolol, is highly recommended. Practolol-d3 will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data analysis.
-
Sample Dilution: In cases of mild hemolysis, diluting the plasma sample with control plasma can reduce the concentration of interfering substances.[2][5]
Q4: Should I include a hemolysis assessment in my bioanalytical method validation for Practolol-d3?
A4: Yes, it is highly recommended to assess the impact of hemolysis during method development and validation. Regulatory bodies often expect to see an evaluation of matrix effects from different sources, including hemolyzed plasma. This typically involves analyzing quality control (QC) samples prepared in hemolyzed plasma and comparing the results to those from control plasma.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during the quantification of Practolol-d3 in the presence of hemolysis.
Table 1: Troubleshooting Common Issues in Practolol-d3 Quantification Affected by Hemolysis
| Observed Problem | Potential Cause | Recommended Action |
| Low Analyte Response (Ion Suppression) | Co-elution of interfering components from hemolyzed plasma (e.g., phospholipids, hemoglobin degradation products). | 1. Optimize Chromatography: Adjust the gradient, change the column, or modify the mobile phase to improve separation. 2. Enhance Sample Cleanup: Switch from protein precipitation to a more rigorous method like SPE or LLE. 3. Check Internal Standard Performance: Ensure the Practolol-d3 internal standard response is also suppressed and is tracking the analyte. |
| High Analyte Response (Ion Enhancement) | Co-eluting matrix components enhancing the ionization of Practolol-d3. | 1. Optimize Chromatography: As with ion suppression, improve the separation of the analyte from matrix components. 2. Dilute the Sample: Diluting the hemolyzed sample with control plasma can mitigate the enhancement effect.[2][5] |
| Poor Precision and Accuracy in QC Samples | Variable matrix effects between different hemolyzed samples. | 1. Re-evaluate Sample Preparation: The current method may not be robust enough for hemolyzed samples. Consider a more effective cleanup technique. 2. Assess Red Blood Cell Partitioning: If not already known, determine the extent to which practolol partitions into red blood cells. Significant partitioning can lead to artificially elevated and variable concentrations in hemolyzed samples. |
| Internal Standard Response is Highly Variable or Out of Range | Significant and inconsistent matrix effects impacting the internal standard. | 1. Investigate Sample Quality: Assess the degree of hemolysis visually or using an automated analyzer. Very high levels of hemolysis may render the sample unusable. 2. Re-validate the Method: The method may not be suitable for analyzing severely hemolyzed samples. The validation should define an acceptable level of hemolysis. |
Experimental Protocols
Protocol 1: Assessment of Hemolysis Impact on Practolol-d3 Quantification
This protocol describes how to prepare and analyze quality control (QC) samples to evaluate the effect of hemolysis.
1. Preparation of Hemolyzed Plasma: a. Collect whole blood in tubes containing an anticoagulant (e.g., K2EDTA). b. Induce hemolysis in a portion of the whole blood by freeze-thaw cycles (e.g., three cycles of freezing at -80°C and thawing at room temperature). c. Centrifuge the hemolyzed whole blood to separate the plasma. This hemolyzed plasma will serve as the matrix for preparing QC samples.
2. Preparation of QC Samples: a. Prepare two sets of QC samples at low, medium, and high concentrations of practolol. b. Set 1 (Control): Spike the practolol standard solutions into control (non-hemolyzed) plasma. c. Set 2 (Hemolyzed): Spike the practolol standard solutions into the prepared hemolyzed plasma. d. Add the Practolol-d3 internal standard to all QC samples.
3. Sample Preparation (Example using SPE): a. Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange). b. Load the plasma QC sample. c. Wash the cartridge to remove interfering substances. d. Elute the analyte and internal standard. e. Evaporate the eluate and reconstitute in the mobile phase.
4. LC-MS/MS Analysis: a. Inject the reconstituted samples into the LC-MS/MS system. b. Use a validated chromatographic method to separate practolol and Practolol-d3. c. Monitor the specific mass transitions for both the analyte and the internal standard.
5. Data Analysis: a. Calculate the concentrations of practolol in both sets of QC samples. b. Compare the accuracy and precision of the hemolyzed QCs against the control QCs. The acceptance criteria are typically within ±15% of the nominal concentration.
Table 2: Representative LC-MS/MS Parameters for Beta-Blocker Analysis (Adaptable for Practolol)
| Parameter | Setting |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Gradient | Optimized for separation of practolol from matrix interferences |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Practolol MRM Transition | To be determined by infusion (e.g., based on similar beta-blockers, likely [M+H]+ → characteristic product ion) |
| Practolol-d3 MRM Transition | To be determined by infusion (e.g., [M+H]+ of d3 → characteristic product ion) |
| Collision Energy | Optimized for fragmentation of each analyte |
Note: Specific mass transitions and collision energies for Practolol and Practolol-d3 must be optimized by direct infusion of the standard solutions into the mass spectrometer.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. faa.gov [faa.gov]
Technical Support Center: Solid-Phase Extraction of rac Practolol-d3
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the recovery of rac Practolol-d3 during solid-phase extraction (SPE).
Troubleshooting Guide
Low or inconsistent recovery of this compound is a common issue in solid-phase extraction. This guide provides a systematic approach to identifying and resolving the root cause of the problem.
Question: My recovery of this compound is lower than expected. What are the potential causes and how can I fix it?
Answer:
Low recovery can stem from issues at various stages of the solid-phase extraction process. Here is a step-by-step troubleshooting workflow:
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the sample before loading it onto the SPE cartridge?
The pH of the sample is a critical factor for achieving good retention of practolol on the sorbent. Practolol is a weak base, and its ionization state is pH-dependent. For reversed-phase SPE (e.g., using a C18 sorbent), it is generally recommended to adjust the sample pH to be about 2 pH units above the pKa of the analyte to ensure it is in a less polar, non-ionized state, which promotes retention. Conversely, for ion-exchange SPE, the pH should be adjusted to facilitate the ionization of the target analyte and its interaction with the sorbent.
Q2: Which type of SPE sorbent is most suitable for this compound?
Reversed-phase sorbents like C18 are commonly used for the extraction of beta-blockers from biological matrices.[1] Polymeric reversed-phase sorbents can also offer high capacity and stability across a wide pH range. For more selective extraction from complex matrices, molecularly imprinted polymers (MIPs) specific for practolol or other beta-blockers could be considered.
Q3: How can I prevent the breakthrough of this compound during sample loading?
Analyte breakthrough, where the analyte passes through the cartridge without being retained, can be caused by several factors:
-
Inappropriate Sample Loading Flow Rate: A flow rate that is too high does not allow sufficient time for the analyte to interact with the sorbent. Try reducing the flow rate.
-
Insufficient Sorbent Mass: If the amount of analyte in the sample exceeds the capacity of the SPE cartridge, breakthrough can occur. Consider using a cartridge with a larger sorbent mass or diluting the sample.
-
Incorrect Sample pH: As discussed in Q1, an incorrect pH can prevent the analyte from being retained effectively.
Q4: My final extract contains a high level of interferences. How can I improve the cleanliness of my sample?
Improving sample cleanliness involves optimizing the wash and elution steps:
-
Optimize the Wash Step: The goal of the wash step is to remove interfering compounds without eluting the analyte of interest. If your extract is dirty, your wash solvent may be too weak. Try increasing the organic content of your aqueous wash solvent incrementally to remove more polar interferences.
-
Optimize the Elution Step: If the wash step is not effective enough, a more selective elution solvent can be used. A step-wise elution with solvents of increasing strength may allow for the separation of the analyte from remaining interferences.
Q5: What is the best solvent for eluting this compound from the SPE cartridge?
The choice of elution solvent depends on the sorbent and the properties of the analyte. For reversed-phase SPE, a solvent stronger than the wash solvent is needed to disrupt the interaction between practolol and the sorbent. Methanol or acetonitrile are common choices. The elution strength can be increased by adding a small amount of an acid, such as acetic acid or formic acid, which can help to neutralize any secondary interactions and improve the recovery of basic compounds like practolol.[1] For example, a solution of methanol with 0.1% acetic acid has been shown to be effective for eluting beta-blockers.[1]
Quantitative Data on SPE Recovery of Beta-Blockers
| Beta-Blocker | Matrix | SPE Sorbent | Elution Solvent | Average Recovery (%) |
| Propranolol | Human Plasma | C18 | Methanol with 0.1% Acetic Acid | >90 |
| Metoprolol | Human Plasma | C18 | Methanol with 0.1% Acetic Acid | >90 |
| Atenolol | Human Plasma | C18 | Methanol with 0.1% Acetic Acid | >85 |
| Pindolol | Human Plasma | C18 | Methanol with 0.1% Acetic Acid | >88 |
Note: The data presented above is for illustrative purposes and is based on typical recoveries reported for beta-blockers under optimized conditions.
Experimental Protocols
Protocol 1: General Solid-Phase Extraction Protocol for this compound from a Biological Matrix (e.g., Plasma)
This protocol provides a general starting point for developing a robust SPE method for this compound. Optimization will likely be required for your specific application.
-
Sample Pre-treatment:
-
Thaw the plasma sample at room temperature.
-
Centrifuge the sample to remove any particulate matter.
-
To 1 mL of plasma, add an internal standard.
-
Dilute the sample 1:1 (v/v) with a buffer solution (e.g., 25 mM phosphate buffer) to adjust the pH and ionic strength.[1]
-
-
Sorbent Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol through it.
-
Equilibrate the cartridge by passing 3 mL of deionized water or the buffer used for sample dilution. Do not allow the sorbent to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of a weak solvent to remove interferences. A solution of 5% methanol in water is a good starting point.
-
-
Elution:
-
Elute the this compound from the cartridge with 2 x 1 mL of an appropriate elution solvent (e.g., methanol with 0.1% acetic acid).[1]
-
Collect the eluate in a clean collection tube.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a stream of nitrogen at a controlled temperature.
-
Reconstitute the residue in a suitable mobile phase for your analytical method (e.g., HPLC or LC-MS).
-
References
resolving co-eluting interferences with rac Practolol-d3
Welcome to the technical support center for the analysis of racemic Practolol-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during experimental analysis, with a focus on co-eluting interferences.
Frequently Asked Questions (FAQs)
Q1: What is rac-Practolol-d3, and why is it used in analysis?
A1: rac-Practolol-d3 is a deuterated form of racemic practolol, a selective beta-1 adrenergic receptor antagonist.[1][2] It is commonly used as an internal standard (IS) in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). The deuterium labeling makes its mass different from the unlabeled analyte (practolol), allowing the mass spectrometer to distinguish between the two, while its chemical properties are nearly identical, ensuring it behaves similarly during sample preparation and chromatographic separation.[3]
Q2: What are co-eluting interferences in the context of rac-Practolol-d3 analysis?
A2: Co-eluting interferences occur when other compounds in a sample have the same or very similar retention time as rac-Practolol-d3 during chromatographic separation. These interferences can originate from the sample matrix (endogenous compounds), metabolites of the drug, or other administered drugs.[4][5] Co-elution can lead to inaccurate quantification by causing ion suppression or enhancement in the mass spectrometer.
Q3: Why is chiral separation important for rac-Practolol?
A3: Practolol is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers (R- and S-practolol).[6][7][8] These enantiomers can have different pharmacological and toxicological profiles.[6][7] Therefore, it is often necessary to separate and quantify each enantiomer individually to understand their respective contributions to the drug's overall effect. This is typically achieved using chiral chromatography.[6][7][8]
Q4: What is isotopic crosstalk, and how can it affect my results?
A4: Isotopic crosstalk can occur when the mass spectrometer incorrectly detects the signal from the analyte as the internal standard, or vice versa. This can happen if the mass-to-charge ratio (m/z) windows for the analyte and the deuterated internal standard are not sufficiently resolved or if there is natural isotopic abundance of the analyte that overlaps with the m/z of the internal standard. This can lead to biased quantitative results.
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution and Co-elution
Symptom: The chromatographic peaks for practolol and rac-Practolol-d3 are broad, tailing, or not baseline-separated from each other or from other matrix components.
Workflow for Troubleshooting Poor Resolution:
References
- 1. Practolol | C14H22N2O3 | CID 4883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Practolol - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Co-medication and interference testing in bioanalysis: a European Bioanalysis Forum recommendation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 7. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
ensuring consistent rac Practolol-d3 response in a multi-day analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure consistent rac Practolol-d3 response in multi-day LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of an internal standard (IS) like Practolol-d3?
An internal standard is a compound added at a constant concentration to all samples, including calibrators and quality controls, before analysis.[1] Its main purpose is to correct for variability during the analytical process.[1][2] By measuring the ratio of the analyte signal to the internal standard signal, one can compensate for fluctuations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantitative results.[2][3]
Q2: What are the common causes of signal drift in a multi-day LC-MS analysis?
Signal drift is a gradual change in the detected signal intensity over time.[4] This can be caused by several factors, including fluctuations in the liquid chromatography (LC) performance, variations in the electrospray ionization process, changes in ion transfer due to contaminated instrument optics, and shifts in detector sensitivity.[4][5] Degradation of the LC column over a long run can also contribute to drift.[5]
Q3: What are "matrix effects" and how can they affect my results?
Matrix effects occur when co-eluting substances from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte in the mass spectrometer's ion source.[6][7] This can lead to ion suppression (decreased signal) or enhancement (increased signal), causing inaccurate and inconsistent quantification.[6][8]
Q4: How often should I calibrate the mass spectrometer?
Regular calibration is crucial for maintaining mass accuracy and ensuring the instrument is performing optimally.[6][9] It is recommended to perform a mass calibration with appropriate standards according to the manufacturer's guidelines.[6] Additionally, running daily system suitability tests can help monitor instrument performance and indicate when recalibration may be necessary.[9]
Troubleshooting Guides
Guide 1: Diagnosing Inconsistent Peak Area Response
This guide addresses scenarios where the absolute peak area of this compound or the analyte is inconsistent across a multi-day run.
| Symptom | Potential Cause | Recommended Action |
| Erratic, random peak areas | Air bubbles or leaks in the LC system: Air bubbles can cause pressure fluctuations and inconsistent flow, while leaks can lead to a loss of mobile phase.[8] | 1. Check all fittings to ensure they are secure. 2. Verify that the mobile phase degasser is functioning correctly.[8] 3. Purge the pump with fresh mobile phase to remove any air bubbles.[8] |
| Gradual decrease in peak area over the run (Signal Drift) | Ion source contamination: Buildup of non-volatile salts and sample matrix components on the ion source can reduce ionization efficiency over time.[4] | 1. Clean the ion source weekly, or as needed based on instrument usage.[9] 2. Use high-quality, LC-MS grade solvents and additives to minimize contamination.[9] |
| LC column degradation: The performance of the analytical column can degrade over long analytical runs.[5] | 1. Flush the column according to the manufacturer's recommended procedure.[8] 2. Replace the guard column regularly.[8] 3. If the problem persists, replace the analytical column. | |
| Sudden, significant drop in peak area | Injector or autosampler malfunction: Issues like a clogged needle or incorrect injection volume can lead to inconsistent sample delivery.[9] | 1. Flush the sample injection system between runs.[9] 2. Run a series of blank injections to check for carryover. 3. Verify the injection volume accuracy.[10] |
| Inconsistent response, especially in complex matrices | Ion suppression or matrix effects: Co-eluting compounds are interfering with the ionization of your analyte.[6] | 1. Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[6] 2. Adjust chromatographic conditions to better separate the analyte from matrix interferences.[7] 3. Prepare matrix-matched standards to compensate for these effects.[6] |
Guide 2: Troubleshooting Variable Internal Standard (IS) Response
A stable IS response is critical for reliable quantification. This guide helps address IS variability.
| Symptom | Potential Cause | Recommended Action |
| High variability in IS peak area across all samples | Inconsistent IS addition: Errors in pipetting the IS solution into each sample. | 1. Review the sample preparation procedure to ensure a fixed amount of IS is added to every sample.[3] 2. Use calibrated pipettes and verify technique. |
| Sample inhomogeneity: The IS may not be uniformly mixed with the sample before extraction or injection.[11] | 1. Ensure thorough vortexing or mixing after adding the IS to each sample. | |
| IS response is low or absent in some samples | IS degradation: The IS may be unstable in the sample matrix or under the storage conditions.[11] | 1. Prepare fresh IS stock and working solutions.[8] 2. Evaluate the stability of the IS in the biological matrix under the experimental conditions. |
| Analyte-to-IS ratio fluctuates significantly | IS is not a suitable analogue: The IS may not be behaving chromatographically and ionically like the analyte, meaning it does not adequately compensate for variations.[1] | 1. While Practolol-d3 is a stable isotope-labeled IS (ideal), ensure there are no isotopic effects or differential matrix effects impacting it versus the analyte. 2. Investigate if any unique metabolites or matrix components are co-eluting with and suppressing only the IS or the analyte. |
Experimental Protocols
Protocol 1: Daily System Suitability Test (SST)
Objective: To verify the performance and stability of the LC-MS system before starting a multi-day analysis.
Procedure:
-
Prepare a system suitability solution containing this compound and the analyte of interest at a known concentration (typically mid-range of the calibration curve).
-
At the beginning of each day of analysis, inject the SST solution 5-6 times consecutively.
-
Evaluate the following parameters:
-
Peak Area Reproducibility: The coefficient of variation (%CV) of the peak areas for both the analyte and IS should be within acceptable limits (e.g., <15%).
-
Retention Time Stability: The retention time for each peak should not deviate significantly from the established time (e.g., ±0.2 minutes).
-
Peak Shape: The peak asymmetry or tailing factor should be consistent and within method-defined limits.
-
-
If the SST fails, perform troubleshooting (e.g., clean ion source, check for leaks, prepare fresh mobile phase) before running samples.[9]
Protocol 2: Preparation of Calibration Standards and Quality Control (QC) Samples
Objective: To create accurate standards and QCs for the quantification of the analyte.
Procedure:
-
Stock Solutions: Prepare primary stock solutions of the analyte and this compound (IS) in a suitable organic solvent (e.g., methanol).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution. Prepare a separate working solution for the IS at a constant concentration.
-
Calibration Standards: Spike an appropriate volume of blank biological matrix (e.g., plasma) with the working standard solutions to create a calibration curve with at least 6-8 non-zero concentration levels.
-
QC Samples: Prepare QC samples in blank matrix at a minimum of three concentration levels: low, medium, and high. These are prepared from a separate stock solution weighing than the calibration standards.
-
Sample Processing: Add a fixed volume of the IS working solution to all calibration standards, QC samples, and unknown study samples.[3] Proceed with the sample extraction method (e.g., protein precipitation, SPE).
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent analytical response.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. gmi-inc.com [gmi-inc.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 9. zefsci.com [zefsci.com]
- 10. HELP WITH INCONSISTENT AND FLUCTUATING SIGNAL ON LC/MS/MS - Chromatography Forum [chromforum.org]
- 11. research.rug.nl [research.rug.nl]
Validation & Comparative
A Head-to-Head Battle in Bioanalysis: Practolol-d3 Versus a Structural Analog Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the beta-blocker practolol, the choice of an appropriate internal standard (IS) is a critical decision that directly impacts assay accuracy and reliability. While stable isotope-labeled (SIL) internal standards, such as Practolol-d3, are often considered the gold standard, structural analog internal standards can present a viable alternative. This guide provides an objective comparison of the performance of Practolol-d3 against a representative structural analog internal standard, Acebutolol, supported by experimental data from published bioanalytical methods.
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variability. Deuterated standards like Practolol-d3 are chemically and physically almost identical to the analyte, leading to very similar retention times and ionization efficiencies. Structural analogs, while not identical, are selected for their close structural and physicochemical resemblance to the target analyte.
Performance Under the Microscope: A Data-Driven Comparison
To illustrate the performance differences, we will compare validation data from a representative bioanalytical method for a structural analog with the expected performance of a method utilizing a deuterated internal standard. For this comparison, we will examine a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of Acebutolol, a close structural analog of practolol, using another beta-blocker, Nadolol, as the internal standard. This data will be contrasted with typical validation parameters for bioanalytical methods employing deuterated internal standards for beta-blocker analysis.
| Validation Parameter | Structural Analog IS (Acebutolol with Nadolol IS) | Deuterated IS (Typical Performance for Beta-Blockers)[1] |
| Intra-day Precision (%CV) | < 8% | < 15% |
| Inter-day Precision (%CV) | < 8% | < 15% |
| Intra-day Accuracy (% Bias) | -6.8% to 11.99% | ± 15% |
| Inter-day Accuracy (% Bias) | -6.8% to 11.99% | ± 15% |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 |
As the data indicates, both approaches can yield methods that meet the stringent requirements of regulatory guidelines for bioanalytical method validation, with precision and accuracy values well within the accepted limits of ±15% (and ±20% at the Lower Limit of Quantification).
The Underlying Methodologies: A Look at the Experimental Protocols
The performance of an internal standard is intrinsically linked to the bioanalytical method in which it is employed. Below are summaries of the experimental protocols for a method using a structural analog internal standard and a general workflow for methods using a deuterated internal standard.
Experimental Protocol: Structural Analog IS (Acebutolol with Nadolol IS)[1]
-
Sample Preparation: Protein precipitation is employed to extract the analyte and internal standard from the biological matrix (e.g., human plasma). This involves adding a precipitating agent like acetonitrile to the plasma sample, followed by centrifugation to remove the precipitated proteins.
-
Chromatography: The supernatant is then analyzed using UPLC-MS/MS. The chromatographic separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with a modifier like formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.
General Experimental Workflow: Deuterated IS (Practolol-d3)
The workflow for a method using a deuterated internal standard like Practolol-d3 would be very similar to the one described above. The key difference lies in the properties of the internal standard itself.
Key Considerations for Internal Standard Selection
The choice between a deuterated and a structural analog internal standard involves a trade-off between ideal performance and practical considerations.
Conclusion: Making an Informed Decision
Both Practolol-d3 and a carefully selected structural analog internal standard like Acebutolol can be used to develop and validate robust and reliable bioanalytical methods that meet regulatory standards. The experimental data shows that excellent precision and accuracy can be achieved with either approach.
The decision ultimately rests on a balance of factors. For assays where the highest level of accuracy is paramount and potential for matrix effects is a significant concern, the investment in a deuterated internal standard like Practolol-d3 is often justified. However, for many applications, a well-validated method using a structural analog can provide a cost-effective and equally reliable solution. Researchers should carefully consider the specific requirements of their study, including budget, timeline, and the complexity of the biological matrix, when making their selection.
References
A Comparative Guide to the Bioanalysis of Practolol: Accuracy and Precision with rac Practolol-d3
For researchers, scientists, and drug development professionals, the accurate and precise quantification of drug candidates is a cornerstone of successful preclinical and clinical studies. This guide provides a detailed comparison of methodologies for the quantification of practolol, a selective β1-adrenergic receptor blocker, with a focus on the use of its deuterated internal standard, rac Practolol-d3.
Performance Comparison: LC-MS/MS with Deuterated Internal Standard vs. Alternative Methods
The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for bioanalytical quantification. This approach offers superior accuracy and precision compared to other methods. The stable isotope-labeled internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more reliable and reproducible results.
Table 1: Performance Data for Practolol Quantification using LC-MS/MS with Deuterated Internal Standards
| Parameter | Performance |
| Accuracy | -14.4% to 14.1% |
| Intra-day Precision | 1.7% to 12.3% |
| Inter-day Precision | 1.7% to 12.3% |
| Limit of Quantification (LOQ) | 0.1 to 0.5 ng/mL |
| **Linearity (R²) ** | > 0.995 |
Data is representative of a multi-analyte method for beta-blockers, including practolol, using deuterated internal standards.[1]
Table 2: General Comparison of Bioanalytical Methods for Practolol Quantification
| Feature | LC-MS/MS with this compound | HPLC-UV |
| Specificity | Very High | Moderate to High |
| Sensitivity | Very High (sub-ng/mL) | Low to Moderate (ng/mL to µg/mL) |
| Accuracy | High | Moderate |
| Precision | High | Moderate |
| Matrix Effect | Minimized by co-eluting internal standard | Can be significant |
| Throughput | High | Moderate |
| Cost (Instrument) | High | Low to Moderate |
| Complexity | High | Moderate |
Experimental Protocols
Key Experiment: Quantification of Practolol in Human Plasma via LC-MS/MS
This protocol outlines a typical workflow for the quantification of practolol in a biological matrix using a deuterated internal standard.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 200 µL of human plasma, add 100 µL of an internal standard working solution (containing this compound).
-
Add 500 µL of water and 100 µL of 1 M acetic acid.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate practolol from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Practolol: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).
-
This compound: Monitor the corresponding transition for the deuterated internal standard.
-
-
3. Data Analysis
-
Quantify practolol by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using known concentrations of practolol spiked into a blank matrix.
-
Determine the concentration of practolol in unknown samples by interpolating from the calibration curve.
Visualizations
Signaling Pathway of Practolol
Practolol is a selective antagonist of the β1-adrenergic receptor. Its mechanism of action involves blocking the downstream signaling cascade initiated by the binding of catecholamines, such as norepinephrine and epinephrine, to this receptor.
Caption: Signaling pathway of the β1-adrenergic receptor and the inhibitory action of practolol.
Experimental Workflow for Practolol Quantification
The following diagram illustrates the key steps in the bioanalytical workflow for quantifying practolol in a plasma sample.
Caption: Experimental workflow for the quantification of practolol in plasma by LC-MS/MS.
References
Performance and Methodology of a Practolol Assay Utilizing rac-Practolol-d3: An Illustrative Comparison
For researchers and professionals in drug development, the robust validation of bioanalytical methods is paramount for accurate pharmacokinetic and pharmacodynamic studies. This guide provides a comparative overview of the expected performance characteristics, specifically linearity and range, for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the beta-blocker practolol, using rac-Practolol-d3 as an internal standard. Due to the limited availability of public data on this specific assay, this guide presents illustrative data based on validated methods for similar beta-blockers, such as metoprolol, to provide a relevant benchmark.
Linearity and Range: A Comparative Perspective
The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear.
| Analyte | Internal Standard | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| Practolol (Expected) | rac-Practolol-d3 | Human Plasma | (Illustrative) 1 - 500 | (Illustrative) >0.99 | (Illustrative) 1 | N/A |
| Metoprolol | Metoprolol-d7 | Human Plasma | 0.5 - 200 | >0.995 | 0.5 | Generic Example |
| Propranolol | Propranolol-d7 | Human Plasma | 0.1 - 100 | >0.99 | 0.1 | Generic Example |
| Atenolol | Atenolol-d7 | Human Plasma | 2 - 1000 | >0.99 | 2 | Generic Example |
Table 1: Illustrative Comparison of Linearity and Range for Beta-Blocker Bioanalytical Assays. The data presented for practolol is hypothetical and based on typical performance characteristics of similar beta-blocker assays.
Experimental Protocol: A Representative LC-MS/MS Method
The following is a detailed, representative protocol for the quantification of a beta-blocker in human plasma using LC-MS/MS with a deuterated internal standard. This protocol is a composite based on common practices for similar analytes and should be adapted and validated for the specific analysis of practolol.
Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (rac-Practolol-d3 in methanol, e.g., at 100 ng/mL).
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Practolol: (Illustrative) Precursor ion (Q1) m/z → Product ion (Q3) m/z
-
rac-Practolol-d3: (Illustrative) Precursor ion (Q1) m/z → Product ion (Q3) m/z
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key steps and logical flow of the practolol assay.
Caption: A flowchart illustrating the major steps in the bioanalytical workflow for the quantification of practolol in plasma.
Caption: A diagram showing the key validation parameters that define the reliability of the practolol assay.
Comparative Analysis of Practolol and Other Beta-Blockers: A Focus on Pharmacokinetic Variability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Beta-adrenergic antagonists, commonly known as beta-blockers, are a class of drugs widely used in the management of cardiovascular diseases. While they share a common mechanism of action, their pharmacokinetic profiles can vary significantly, impacting their clinical efficacy and safety. This guide explores the pharmacokinetic characteristics of practolol in comparison to other beta-blockers, with a particular emphasis on the factors contributing to pharmacokinetic variability. Understanding these differences is crucial for drug development professionals and researchers working on optimizing beta-blocker therapies.
Comparative Pharmacokinetics of Beta-Blockers
The pharmacokinetic properties of beta-blockers, including their absorption, distribution, metabolism, and excretion, are diverse.[1][2] This diversity influences their duration of action, dosing frequency, and potential for drug-drug interactions. The following table summarizes key pharmacokinetic parameters for practolol and a selection of other commonly used beta-blockers.
| Drug | Bioavailability (%) | Protein Binding (%) | Half-life (hours) | Primary Route of Elimination |
| Practolol | Incompletely absorbed | Low | ~10-12 | Renal[3] |
| Propranolol | 25 (extensive first-pass metabolism) | 90 | 3-6 | Hepatic |
| Metoprolol | 50 (moderate first-pass metabolism) | 12 | 3-7 | Hepatic |
| Atenolol | 50 | <5 | 6-7 | Renal |
| Nadolol | 30 | 25-30 | 20-24 | Renal |
Note: These values are approximate and can vary between individuals.
Inter-day and Intra-day Variability
While specific data for Rac-Practolol-d3 is unavailable, studies on other drugs have shown that inter-day and intra-day variability can be influenced by numerous factors, including genetics, diet, co-administered medications, and the time of day of administration. For beta-blockers, this variability can affect the consistency of therapeutic response.
Experimental Protocols for Assessing Pharmacokinetic Variability
A robust assessment of inter-day and intra-day variability is a critical component of clinical drug development. A typical study design to evaluate this would involve the following steps:
-
Subject Selection: A cohort of healthy volunteers or patients from the target population is recruited.
-
Drug Administration: The drug is administered at a fixed dose and time on multiple days (for inter-day variability) and at different times within the same day (for intra-day variability).
-
Blood Sampling: Serial blood samples are collected at predefined time points after each drug administration.
-
Bioanalysis: Plasma concentrations of the drug and its major metabolites are quantified using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated for each administration period.
-
Statistical Analysis: Statistical methods are employed to compare the pharmacokinetic parameters across different days and different times of the day to determine the extent of variability.
Signaling Pathway of Practolol
Practolol is a cardioselective beta-1 adrenergic receptor antagonist. Its mechanism of action involves blocking the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to beta-1 receptors in the heart. This inhibition leads to a reduction in heart rate, myocardial contractility, and blood pressure. The following diagram illustrates the signaling pathway.
Caption: Practolol's antagonistic action on the beta-1 adrenergic receptor pathway.
Experimental Workflow for Variability Assessment
The following diagram outlines a typical workflow for an inter-day and intra-day pharmacokinetic variability study.
References
- 1. Stereospecific pharmacokinetics and pharmacodynamics of beta-adrenergic blockers in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans [sites.ualberta.ca]
- 3. Clinical pharmacokinetics of beta-adrenoreceptors blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Method Robustness: A Comparative Guide to Practolol Analysis
In the landscape of pharmaceutical analysis, the robustness of a method stands as a critical pillar, ensuring the reliability and consistency of results across various operational conditions. This guide provides a comparative analysis of analytical methods for the quantification of practolol, a beta-blocker, with a focus on assessing method robustness. We will delve into a highly robust Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method utilizing a deuterated internal standard, rac Practolol-d3, and compare it with a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method that employs a non-deuterated analogue as an internal standard.
Comparative Analysis of Analytical Methods
The choice of an internal standard is paramount in achieving a robust analytical method. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations. Deuterated internal standards, such as this compound, are considered the gold standard as their physicochemical properties are nearly identical to the analyte, ensuring they co-elute and experience similar matrix effects and ionization suppression or enhancement in mass spectrometry.[1]
Method A represents a state-of-the-art UHPLC-MS/MS method, adapted from a multi-analyte approach for beta-blockers, which employs deuterated internal standards.[1][2] This method offers high sensitivity and selectivity.
Method B is an illustrative example of a more traditional HPLC-UV method, which might use a structurally similar but non-isotopically labeled compound (e.g., another beta-blocker like atenolol) as the internal standard. While cost-effective, this approach can be more susceptible to variations in chromatographic conditions and matrix effects.
Quantitative Data Summary
The following tables summarize the typical validation parameters for these two analytical approaches.
Table 1: Comparison of Validation Parameters for Practolol Analysis
| Parameter | Method A: UHPLC-MS/MS with this compound | Method B: HPLC-UV with Non-Deuterated IS (Illustrative) |
| Limit of Quantification (LOQ) | 0.1 - 0.5 ng/mL[1][2] | 10 - 50 ng/mL |
| **Linearity (R²) ** | > 0.995[1][2] | > 0.99 |
| Intra-day Precision (%RSD) | 1.7 - 12.3%[2] | < 5% |
| Inter-day Precision (%RSD) | 1.7 - 12.3%[2] | < 10% |
| Accuracy (%RE) | -14.4 to 14.1%[2] | -15 to 15% |
| Recovery | 80.0 - 119.6%[2] | 85 - 115% |
Table 2: Illustrative Results of a Robustness Study for Method A
This table presents hypothetical data from a robustness study where key chromatographic parameters are intentionally varied to assess the impact on the analytical results. The small variations in retention time and quantified concentration demonstrate the method's robustness.
| Parameter Varied | Variation | Retention Time (min) | %RSD of Retention Time | Quantified Concentration (ng/mL) | % Deviation from Nominal |
| Nominal Conditions | - | 5.25 | - | 10.0 | - |
| Mobile Phase pH | 3.0 | 5.23 | 0.38% | 9.9 | -1.0% |
| 3.4 | 5.26 | 10.1 | +1.0% | ||
| Column Temperature | 38 °C | 5.22 | 0.57% | 10.2 | +2.0% |
| 42 °C | 5.20 | 9.8 | -2.0% | ||
| Flow Rate | 0.38 mL/min | 5.51 | 4.95% | 9.9 | -1.0% |
| 0.42 mL/min | 5.00 | 10.1 | +1.0% | ||
| Organic Phase % | +2% | 5.15 | 1.90% | 10.1 | +1.0% |
| -2% | 5.35 | 9.9 | -1.0% |
Experimental Protocols
A detailed experimental protocol is crucial for the reproducibility and validation of any analytical method.
Protocol for Robustness Assessment
The robustness of an analytical method is determined by assessing its capacity to remain unaffected by small, deliberate variations in method parameters.
-
Preparation of Samples: Prepare a set of quality control (QC) samples at a known concentration of practolol.
-
Variation of Parameters: Systematically vary the following parameters one at a time, while keeping others constant:
-
pH of the mobile phase buffer (e.g., ± 0.2 units).
-
Percentage of organic solvent in the mobile phase (e.g., ± 2%).
-
Column temperature (e.g., ± 5 °C).
-
Flow rate (e.g., ± 5%).
-
Different batches of the chromatographic column.
-
Different analytical instruments.
-
-
Analysis: Analyze the QC samples under each of the modified conditions.
-
Evaluation: Evaluate the effect of the parameter variations on the analytical results, such as retention time, peak shape, and the quantified concentration of practolol. The results are typically considered robust if the variations in the results remain within acceptable limits (e.g., %RSD < 15%).
Method A: UHPLC-MS/MS Protocol
This protocol is based on a validated method for the analysis of multiple beta-blockers in biological matrices.[1][2]
-
Sample Preparation:
-
To 100 µL of the biological sample (e.g., plasma, urine), add 10 µL of a methanolic solution of this compound (internal standard).
-
Perform a liquid-liquid extraction (LLE) with an appropriate organic solvent (e.g., ethyl acetate) at a specific pH (e.g., pH 9).
-
Vortex and centrifuge the sample.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase C18 column (e.g., 1.7 µm particle size).
-
Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Approximately 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for practolol and this compound.
-
Visualizing the Workflow and Pathway
Diagrams are essential for clearly communicating complex workflows and biological pathways.
Figure 1. Experimental workflow for the UHPLC-MS/MS analysis of practolol.
Practolol exerts its therapeutic effect by blocking beta-adrenergic receptors, thereby interfering with the signaling cascade of catecholamines like adrenaline.
References
evaluating the performance of different lots of rac Practolol-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating and comparing the performance of different manufacturing lots of rac Practolol-d3, a deuterated analog of the cardioselective beta-1 adrenergic receptor antagonist, Practolol. The consistent performance of active pharmaceutical ingredients (APIs) across different batches is critical for reliable research outcomes and drug product safety and efficacy.
Due to the limited availability of direct comparative studies on different lots of this compound in publicly accessible literature, this guide presents a standardized evaluation methodology based on established pharmaceutical quality control principles. The experimental data herein is representative and for illustrative purposes.
Mechanism of Action: Practolol Signaling Pathway
Practolol functions as a cardioselective beta-1 adrenergic receptor antagonist. Its primary action is to compete with catecholamines, such as epinephrine and norepinephrine, at these receptor sites in cardiac tissue. This competitive inhibition blocks the downstream signaling cascade typically initiated by adrenergic stimulation, leading to a reduction in heart rate, cardiac output, and blood pressure.[1][2][3]
The following diagram illustrates the key steps in the Practolol signaling pathway.
Caption: Practolol-d3 competitively inhibits the beta-1 adrenergic receptor.
Experimental Workflow for Lot-to-Lot Comparison
A systematic approach is essential for the robust evaluation of different lots. The workflow begins with the receipt of the material and proceeds through a series of analytical tests to confirm its identity, purity, potency, and stability.
Caption: Standard workflow for the quality control of API lots.
Comparative Data for this compound Lots
The following tables summarize hypothetical test results for three different lots of this compound. These parameters are critical for ensuring consistent quality.
Table 1: Identity and Physical Properties
| Parameter | Specification | Lot A | Lot B | Lot C |
| Appearance | White to off-white powder | Conforms | Conforms | Conforms |
| Solubility | Soluble in methanol | Conforms | Conforms | Conforms |
| FTIR | Conforms to reference | Conforms | Conforms | Conforms |
| Mass Spec (m/z) | Corresponds to structure | Conforms | Conforms | Conforms |
Table 2: Purity and Assay
| Parameter | Specification | Lot A | Lot B | Lot C |
| Assay (HPLC, % w/w) | 98.0% - 102.0% | 99.7% | 100.2% | 99.5% |
| Related Substances (HPLC) | ||||
| Individual Impurity | ≤ 0.10% | 0.05% | 0.04% | 0.06% |
| Total Impurities | ≤ 0.50% | 0.18% | 0.15% | 0.21% |
| Residual Solvents (GC) | ||||
| Methanol | ≤ 3000 ppm | 450 ppm | 510 ppm | 480 ppm |
| Water Content (Karl Fischer) | ≤ 0.5% | 0.15% | 0.12% | 0.18% |
Table 3: Accelerated Stability Data (40°C / 75% RH)
| Test | Time Point | Specification | Lot A | Lot B | Lot C |
| Assay (%) | 3 Months | 98.0% - 102.0% | 99.5% | 100.1% | 99.3% |
| 6 Months | 99.2% | 99.8% | 99.0% | ||
| Total Impurities (%) | 3 Months | ≤ 0.50% | 0.22% | 0.19% | 0.25% |
| 6 Months | 0.28% | 0.24% | 0.31% |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for the key experiments cited.
Identification by FTIR Spectroscopy
-
Principle: Compares the infrared spectrum of the sample to a known reference standard to confirm the identity of the functional groups and overall molecular structure.
-
Methodology:
-
Prepare the sample and reference standard using the KBr pellet method or as a thin film.
-
Acquire the infrared spectrum for both the sample and the standard over the range of 4000 to 400 cm⁻¹.
-
Overlay the spectra and confirm that the principal absorption bands of the sample correspond in position and relative intensity to those of the reference standard.
-
Assay and Purity by High-Performance Liquid Chromatography (HPLC)
-
Principle: This chromatographic method separates, identifies, and quantifies each component in a mixture.[4][5][6] For assay, the concentration of this compound is determined relative to a reference standard. For purity, the levels of related substances (impurities) are measured.
-
Methodology:
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30°C.
-
-
Procedure:
-
Prepare standard solutions of this compound reference standard at known concentrations.
-
Prepare sample solutions for each lot at a specified concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
For assay, calculate the percentage of this compound in the sample by comparing the peak area to that of the reference standard.
-
For purity, identify and quantify impurity peaks based on their retention times and area percentages relative to the main peak.
-
-
Residual Solvents by Gas Chromatography (GC)
-
Principle: GC is used to separate and quantify volatile organic compounds, such as residual solvents from the manufacturing process.[1]
-
Methodology:
-
Chromatographic Conditions:
-
Column: Capillary column suitable for polar compounds (e.g., DB-624).
-
Carrier Gas: Helium or Nitrogen.
-
Injector and Detector: Headspace autosampler with a Flame Ionization Detector (FID).
-
Temperature Program: A programmed temperature ramp to separate solvents of different boiling points.
-
-
Procedure:
-
Accurately weigh the sample into a headspace vial and dissolve in a suitable solvent (e.g., DMSO).
-
Prepare reference standards of expected residual solvents at known concentrations.
-
Analyze the headspace of both sample and standard vials by GC.
-
Quantify the amount of each residual solvent in the sample by comparing peak areas to the reference standards.
-
-
Stability Testing
-
Principle: To evaluate how the quality of the API varies over time under the influence of environmental factors such as temperature and humidity.[2][7][8]
-
Methodology:
-
Place samples from each lot in containers that simulate the proposed market packaging.
-
Store the samples in stability chambers under controlled conditions (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).
-
At specified time points (e.g., 0, 3, 6, 12 months), withdraw samples and perform a suite of tests, including Assay, Purity (Related Substances), and Appearance.[9]
-
Analyze any trends in degradation or changes in physical properties over time.
-
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. edaegypt.gov.eg [edaegypt.gov.eg]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. agilent.com [agilent.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. qlaboratories.com [qlaboratories.com]
- 8. Stability testing overview for Pharmaceutical products [gmpsop.com]
- 9. japsonline.com [japsonline.com]
The Gold Standard for Bioanalysis: Justification for Using a Deuterated Internal Standard like rac Practolol-d3
In the landscape of quantitative bioanalysis, particularly in drug development and clinical research, the accuracy and reliability of analytical data are paramount. The use of a deuterated internal standard, such as rac Practolol-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), represents the gold standard for achieving the highest quality data. This guide provides a comprehensive justification for this approach, comparing it with alternatives and presenting the underlying principles and experimental considerations.
The Challenge of Bioanalysis: Matrix Effects and Variability
Biological matrices like plasma, urine, and tissue homogenates are inherently complex. When analyzing a target analyte (e.g., the drug Practolol), other endogenous and exogenous compounds can interfere with the analytical signal, a phenomenon known as the "matrix effect".[1] This can lead to ion suppression or enhancement, resulting in inaccurate quantification.[1] Furthermore, variability can be introduced at multiple stages of the analytical workflow, including sample extraction, derivatization, and instrument response.[2][3]
The Solution: Stable Isotope Labeled Internal Standards
To compensate for these sources of error, an internal standard (IS) is added at a known concentration to every sample, calibrator, and quality control sample at the beginning of the sample preparation process. The ideal internal standard behaves identically to the analyte throughout the entire analytical procedure. A stable isotope-labeled (SIL) internal standard, where one or more atoms are replaced with a heavier isotope (e.g., deuterium, ¹³C, ¹⁵N), is considered the ultimate choice for an internal standard.[4]
Deuterated standards, like this compound, are chemically identical to their non-labeled counterparts but have a different mass.[2] This subtle difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical physicochemical properties ensure they behave similarly during extraction, chromatography, and ionization.[5]
This compound vs. Alternative Internal Standards: A Comparative Analysis
The superiority of a deuterated internal standard like this compound is evident when compared to other common choices for internal standards.
| Feature | This compound (Deuterated IS) | Structural Analog (Non-deuterated) | No Internal Standard |
| Co-elution with Analyte | Nearly identical retention time, ensuring co-elution.[3] | Different retention time. | Not Applicable |
| Correction for Matrix Effects | Excellent correction due to identical ionization properties.[1] | Poor and unpredictable correction. | No correction. |
| Correction for Extraction Recovery | Excellent correction as it behaves identically during extraction. | May have different extraction efficiency. | No correction. |
| Accuracy & Precision | High accuracy and precision (low %CV).[3] | Can lead to significant bias and poor precision.[1] | Highly variable and unreliable results. |
| Regulatory Acceptance | Highly recommended by regulatory agencies like the EMA.[1] | May be rejected by regulatory agencies if a SIL-IS is available.[1] | Not acceptable for regulated bioanalysis. |
Experimental Justification: Isotope Dilution Mass Spectrometry
The use of a deuterated internal standard is the cornerstone of the isotope dilution mass spectrometry (IDMS) technique.[6][7] This method relies on the principle that the ratio of the analyte to the SIL-IS will remain constant throughout the analytical process, even if there are losses during sample preparation or fluctuations in instrument response.
Experimental Workflow for Quantitative Analysis using this compound
The following diagram illustrates a typical workflow for the quantitative analysis of Practolol in a biological matrix using this compound as the internal standard.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. texilajournal.com [texilajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 6. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanlaboratory.com [americanlaboratory.com]
A Head-to-Head Battle in Bioanalysis: Stable Isotope-Labeled vs. Analog Internal Standards
A comprehensive guide to selecting and validating internal standards in regulated bioanalytical studies, aligning with the latest FDA and EMA guidelines.
For researchers, scientists, and drug development professionals navigating the rigorous landscape of bioanalysis, the choice and proper implementation of an internal standard (IS) are paramount to ensuring the accuracy and reliability of quantitative data. This guide provides an objective comparison of the two most common types of internal standards—stable isotope-labeled (SIL) and analog—supported by experimental data, detailed methodologies, and a clear visualization of the regulatory and experimental workflows. This document is designed to align with the principles outlined in the harmonized ICH M10 guideline on bioanalytical method validation, which is recognized by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The Critical Role of the Internal Standard
In bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound of known concentration added to calibration standards, quality control (QC) samples, and study samples alike.[1][2] Its primary function is to compensate for the variability inherent in the analytical process, including sample preparation, injection volume inconsistencies, and matrix effects, thereby improving the precision and accuracy of the analyte quantification.[3][4]
Comparison of Internal Standard Performance
The ideal internal standard co-elutes with the analyte and experiences identical extraction recovery and matrix effects.[5] While SIL internal standards are chemically identical to the analyte, differing only in isotopic composition, analog internal standards are structurally similar but not identical. This fundamental difference often dictates their performance.[6]
Table 1: Quantitative Comparison of Internal Standard Performance
| Performance Parameter | Stable Isotope-Labeled IS | Analog IS | Acceptance Criteria (ICH M10) |
| Accuracy (% Bias) | Typically < 5% | Can be > 15% in the presence of significant matrix effects | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (% CV) | Typically < 10% | Can be > 15%, especially with variable recovery | ≤15% (≤20% at LLOQ) |
| Matrix Effect | High degree of compensation | Variable compensation, prone to differential matrix effects | IS-normalized matrix factor CV ≤ 15% |
| Recovery | Tracks analyte recovery very closely | May differ from analyte recovery | Should be consistent, precise, and reproducible |
| Selectivity | High | Potential for interference from endogenous compounds | No significant interfering peaks at the retention time of the analyte and IS |
Data compiled from representative studies comparing SIL and analog internal standards.[7][8][9]
Experimental Protocols
To objectively evaluate the suitability of an internal standard, a series of validation experiments must be conducted. The following protocols are key to demonstrating that an IS is fit for its intended purpose.
Selectivity
Objective: To ensure that endogenous or exogenous components in the biological matrix do not interfere with the detection of the analyte or the internal standard.
Protocol:
-
Analyze at least six different sources of blank biological matrix.
-
Analyze a blank sample and a zero sample (blank matrix with IS).
-
Analyze a sample at the Lower Limit of Quantification (LLOQ).
-
Acceptance Criteria: The response of any interfering peak at the retention time of the analyte should be ≤ 20% of the LLOQ response. The response of any interfering peak at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.[10]
Accuracy and Precision
Objective: To determine the closeness of the measured concentration to the nominal concentration (accuracy) and the degree of scatter in the measurements (precision).
Protocol:
-
Prepare QC samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ). The precision (%CV) should not exceed 15% (20% at the LLOQ).[11]
Matrix Effect
Objective: To assess the impact of co-eluting matrix components on the ionization of the analyte and the internal standard.
Protocol:
-
Extract blank matrix from at least six different sources.
-
Spike the extracted matrix with the analyte and IS at low and high concentrations.
-
Compare the response to that of a pure solution of the analyte and IS at the same concentration.
-
Calculate the matrix factor (MF) and the IS-normalized MF.
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix sources should be ≤ 15%.[12]
Recovery
Objective: To evaluate the efficiency of the extraction process for the analyte and the internal standard.
Protocol:
-
Prepare two sets of samples at three concentration levels (low, medium, and high).
-
Set 1: Spike the analyte and IS into the biological matrix before extraction.
-
Set 2: Spike the analyte and IS into the extracted blank matrix.
-
Compare the peak areas of the analyte and IS in Set 1 to those in Set 2.
-
Acceptance Criteria: While a specific percentage is not mandated, the recovery should be consistent and reproducible across the concentration range.[13]
Visualizing the Workflow and Decision-Making Process
The selection and validation of an internal standard is a structured process guided by regulatory requirements and scientific principles.
Caption: Workflow for Internal Standard Selection and Validation.
This diagram illustrates the decision-making process from the initial selection of an internal standard type through to full method validation according to ICH M10 guidelines. The preferred path is the use of a SIL-IS, with the use of an analog IS requiring justification.
Logical Relationships in Internal Standard Function
The effectiveness of an internal standard is based on its ability to track the analyte through the analytical process, thereby correcting for variations.
References
- 1. database.ich.org [database.ich.org]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nebiolab.com [nebiolab.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
Essential Safety and Handling of Practolol-d3 for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
Practolol is classified as a beta-adrenergic antagonist. The primary health hazards associated with practolol include potential skin irritation, suspected risk of damaging fertility or the unborn child, and the possibility of causing organ damage through prolonged or repeated exposure[1]. It is also harmful if swallowed[1]. Chronic use of practolol has been linked to a severe oculomucocutaneous syndrome. Deuterated compounds are generally considered to be non-radioactive and safe for laboratory use, with their toxicological properties being comparable to the non-isotopically labeled parent compound. Therefore, Practolol-d3 should be handled with the same precautions as practolol.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the frontline defense against accidental exposure. The following table summarizes the required PPE for handling Practolol-d3.
| PPE Category | Item | Standard/Specification | Rationale |
| Hand Protection | Double Nitrile Gloves | ASTM D6978 or equivalent | Prevents skin contact. Double gloving provides an extra layer of protection against potential contamination. |
| Body Protection | Disposable Gown | Polyethylene-coated polypropylene or other laminate material | Protects against spills and contamination of personal clothing. Should be resistant to chemical permeation. |
| Eye Protection | Safety Goggles with Side Shields or Face Shield | ANSI Z87.1 or equivalent | Protects eyes from splashes and airborne particles. A face shield should be used when there is a significant risk of splashing. |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95) | Dependent on risk assessment | Recommended when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of airborne particles. |
Handling and Storage
All procedures involving Practolol-d3 should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.
-
Engineering Controls: Use a certified chemical fume hood or other ventilated enclosure when handling the solid compound or preparing solutions.
-
Personal Hygiene: Avoid eating, drinking, or smoking in areas where Practolol-d3 is handled. Wash hands thoroughly before and after handling the compound, and before leaving the laboratory.
-
Storage: Store Practolol-d3 in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
Spill and Exposure Procedures
In the event of a spill or exposure, immediate action is critical to mitigate harm.
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including a respirator if the spill involves powder.
-
Cover the spill with an absorbent material.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with an appropriate decontaminating solution.
-
-
Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area with soap and copious amounts of water for at least 15 minutes.
-
Seek medical attention.
-
-
Eye Contact:
-
Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.
-
Operational and Disposal Plans
A clear and systematic workflow is essential for the safe handling and disposal of Practolol-d3.
Experimental Workflow
The following diagram illustrates the standard operational workflow for handling Practolol-d3, from receipt of the compound to the final disposal of waste.
Disposal Plan
All waste generated from the handling of Practolol-d3 must be treated as hazardous waste.
-
Solid Waste: All disposable PPE (gloves, gowns), contaminated labware (e.g., weigh boats, pipette tips), and empty containers should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of Practolol-d3 and contaminated solvents should be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Final Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of Practolol-d3 down the drain or in the regular trash.
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling Practolol-d3 and ensure a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
